1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Description
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Properties
IUPAC Name |
1-bromo-3-chloro-5-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRGKKXJURVLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716490 | |
| Record name | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80716490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004112-67-7 | |
| Record name | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004112-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-3-chloro-5-(difluoromethoxy) | |
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Foundational & Exploratory
"1-Bromo-3-chloro-5-(difluoromethoxy)benzene" synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, two-step synthetic protocol for the preparation of this compound, a halogenated and difluoromethoxylated aromatic compound of significant interest in medicinal chemistry and materials science. The difluoromethoxy (OCF₂H) group is a valuable bioisostere for hydroxyl or thiol groups, offering unique properties such as increased lipophilicity and metabolic stability.[1] This guide details a robust and efficient synthetic strategy, beginning with the readily available precursor 3-amino-5-chlorophenol. The synthesis proceeds through a copper-catalyzed Sandmeyer reaction to generate the key intermediate, 1-bromo-3-chloro-5-hydroxybenzene, followed by a difluoromethoxylation step utilizing sodium chlorodifluoroacetate as a difluorocarbene source. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure reproducibility and understanding for researchers in drug development and synthetic chemistry.
Strategic Overview of the Synthesis
The synthesis of this compound is strategically designed in two key stages to ensure high regioselectivity and yield. Direct electrophilic halogenation of a substituted benzene ring would likely result in a mixture of isomers that are difficult to separate. Therefore, our approach leverages the precise transformations enabled by modern synthetic methodologies.
-
Stage 1: Sandmeyer Bromination. We begin with 3-amino-5-chlorophenol. The amino group serves as a synthetic handle that can be cleanly replaced by a bromine atom using a Sandmeyer reaction. This reaction is renowned for its ability to introduce halides and other functional groups onto an aromatic ring in positions that are not easily accessible through direct substitution.[2][3] This step efficiently produces the key intermediate, 1-bromo-3-chloro-5-hydroxybenzene.
-
Stage 2: O-Difluoromethoxylation. The phenolic hydroxyl group of the intermediate is then converted to the target difluoromethoxy ether. This is achieved through reaction with a difluorocarbene (:CF₂) source. Several reagents can generate this reactive intermediate; however, this protocol utilizes sodium 2-chloro-2,2-difluoroacetate, which is stable, commercially available, and effective for the difluoromethylation of phenols.[4][5]
The complete synthetic workflow is illustrated below.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of 1-Bromo-3-chloro-5-hydroxybenzene
This stage employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6][7]
Mechanistic Rationale
The reaction proceeds in two distinct phases:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.
-
Copper-Catalyzed Displacement: The diazonium salt undergoes a radical-nucleophilic aromatic substitution catalyzed by copper(I) bromide (CuBr). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically favorable process. The aryl radical then abstracts a bromine atom from a copper(II) species, yielding the final aryl bromide and regenerating the Cu(I) catalyst.[2]
Experimental Protocol: Sandmeyer Reaction
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Amino-5-chlorophenol | C₆H₆ClNO | 143.57 | 5.00 g | 34.8 | 1.0 |
| Hydrobromic Acid (48%) | HBr | 80.91 | 25 mL | ~220 | ~6.3 |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.54 g | 36.8 | 1.06 |
| Copper(I) Bromide | CuBr | 143.45 | 5.48 g | 38.2 | 1.1 |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | As needed | - | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 3-amino-5-chlorophenol (5.00 g, 34.8 mmol) and 48% hydrobromic acid (25 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (2.54 g, 36.8 mmol) in 10 mL of deionized water and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete. The formation of the diazonium salt is observed.
-
-
Displacement:
-
In a separate 500 mL flask, dissolve copper(I) bromide (5.48 g, 38.2 mmol) in 15 mL of 48% HBr with gentle warming, then cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-bromo-3-chloro-5-hydroxybenzene as a solid.
-
Stage 2: Synthesis of this compound
This stage introduces the difluoromethoxy group onto the phenolic oxygen, a transformation that significantly alters the electronic and physical properties of the molecule.
Mechanistic Rationale
The difluoromethoxylation of a phenol proceeds via the generation of difluorocarbene (:CF₂), a highly electrophilic intermediate.[4]
-
Carbene Generation: Sodium chlorodifluoroacetate, upon heating in a polar aprotic solvent like DMF, undergoes thermal decarboxylation to generate difluorocarbene.[5]
-
Nucleophilic Attack: The starting phenol is deprotonated by the basic conditions of the reaction mixture (or by an added base) to form a more nucleophilic phenolate anion.
-
Carbene Trapping: The electron-deficient difluorocarbene is rapidly trapped by the phenolate anion. Subsequent protonation (typically from the solvent or during aqueous work-up) yields the final aryl difluoromethyl ether product.[4]
Caption: Mechanism of O-Difluoromethoxylation.
Experimental Protocol: O-Difluoromethoxylation
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-Bromo-3-chloro-5-hydroxybenzene | C₆H₄BrClO | 207.45 | 4.15 g | 20.0 | 1.0 |
| Sodium 2-chloro-2,2-difluoroacetate | ClCF₂CO₂Na | 152.46 | 8.54 g | 56.0 | 2.8 |
| N,N-Dimethylformamide (DMF), dry | C₃H₇NO | 73.09 | 50 mL | - | - |
| Deionized Water | H₂O | 18.02 | 6 mL | - | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-3-chloro-5-hydroxybenzene (4.15 g, 20.0 mmol).
-
Add dry DMF (50 mL) and deionized water (6 mL) sequentially. Stir to dissolve the starting material.
-
Degas the solution by bubbling nitrogen through it for 30 minutes.[4]
-
-
Reaction Execution:
-
Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (8.54 g, 56.0 mmol) to the flask in one portion.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous phase with hexanes (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.[8]
-
Safety and Hazard Analysis
-
Sandmeyer Reaction: Aryl diazonium salts can be explosive when isolated and dry. Always prepare and use them in solution at low temperatures. Nitrogen gas is evolved during the reaction; ensure adequate ventilation. HBr is highly corrosive.
-
Difluoromethoxylation: DMF is a skin and respiratory irritant. Sodium chlorodifluoroacetate can release toxic fumes upon decomposition. The reaction should be performed in a well-ventilated fume hood.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. A thorough hazard analysis should be conducted before performing each reaction.[4]
References
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. chemscene.com [chemscene.com]
Physicochemical properties of "1-Bromo-3-chloro-5-(difluoromethoxy)benzene"
An In-depth Technical Guide to 1-Bromo-3-chloro-5-(difluoromethoxy)benzene for Advanced Research Applications
Introduction: A Versatile Fluorinated Building Block
This compound (CAS No. 1004112-67-7) is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its unique trifunctional substitution pattern—featuring a bromine atom, a chlorine atom, and a difluoromethoxy group—provides a platform for diverse and selective chemical transformations. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the chloro and difluoromethoxy groups modulate the electronic properties of the benzene ring, influencing its reactivity and physicochemical characteristics.
The difluoromethoxy (-OCHF₂) moiety is particularly noteworthy. It is recognized as a bioisostere of hydroxyl or methoxy groups but offers superior metabolic stability and lipophilicity, properties that are highly sought after in modern drug design to enhance pharmacokinetic profiles. This guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic pathway, spectral characteristics, key reactivity, and essential safety protocols for this valuable research chemical.
Core Physicochemical Properties
Quantitative experimental data for this compound is not extensively published. However, a combination of data from chemical suppliers and computational models provides a solid foundation for its characterization. Properties such as boiling point and density are inferred from structurally similar compounds, a common practice in synthetic chemistry for initial experimental design.
| Property | Value / Description | Source |
| CAS Number | 1004112-67-7 | [2][3] |
| Molecular Formula | C₇H₄BrClF₂O | [2][3] |
| Molecular Weight | 257.46 g/mol | [2][3] |
| Synonym | 3-bromo-5-chloro-1-(difluoromethoxy)benzene | [2] |
| Appearance | Expected to be a colorless to light yellow liquid | Inferred from[4] |
| Calculated LogP | 3.7039 | [2] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
| Boiling Point | Estimated to be >200 °C at 760 mmHg | Inferred from[5][6] |
| Density | Estimated to be ~1.6 g/cm³ | Inferred from[6] |
| Purity (Commercial) | ≥97% | [2] |
Synthesis and Mechanistic Considerations
The core of this reaction is the deprotonation of the phenol by a strong base, potassium hydroxide (KOH), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic difluoromethyl source. While chlorodifluoromethane gas is a common reagent for this transformation, it requires specialized high-pressure equipment.[7]
Illustrative Experimental Protocol:
-
Reaction Setup: To a sealed pressure vessel, add 3-bromo-5-chlorophenol (1.0 eq), isopropyl alcohol (as solvent), and a 30% aqueous solution of potassium hydroxide (KOH) (approx. 5.0 eq).
-
Reagent Addition: Cool the mixture and introduce chlorodifluoromethane (CHClF₂) (approx. 5.0 eq) as a condensed gas.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 18-24 hours. The progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, carefully vent any excess pressure. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with 2N NaOH solution and then with water to remove unreacted phenol and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or vacuum distillation to afford the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Spectral Analysis and Structural Elucidation
While a published spectrum for the title compound is unavailable, its spectral features can be reliably predicted based on its structure and data from analogous molecules. These predictions are crucial for reaction monitoring and final product confirmation.
| Spectroscopy | Expected Features | Rationale & Comparative Evidence |
| ¹H NMR | • Aromatic Region (δ 7.0-7.5 ppm): Three signals, likely appearing as two triplets (or doublets of doublets) and one triplet, reflecting the 1,3,5-substitution pattern. • Difluoromethoxy Proton (δ 6.4-6.8 ppm): A characteristic triplet with a large coupling constant (¹J(H-F) ≈ 70-75 Hz). | The chemical shifts are typical for a substituted benzene ring. The key diagnostic signal is the -OCHF₂ proton; for the similar 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene, this signal appears as a triplet at δ 6.50 ppm with J(H-F) = 72 Hz.[7] |
| ¹³C NMR | • Aromatic Region (δ 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the -OCHF₂ group will show a triplet due to C-F coupling. • Difluoromethoxy Carbon (δ 115-120 ppm): A prominent triplet with a large coupling constant (¹J(C-F) ≈ 240-250 Hz). | The number of signals confirms the substitution pattern. The large C-F coupling constant is a definitive indicator of the difluoromethoxy group. |
| IR Spectroscopy | • C-H stretch (aromatic): ~3100-3000 cm⁻¹ • C=C stretch (aromatic): ~1600-1450 cm⁻¹ • C-O stretch: ~1250-1050 cm⁻¹ • C-F stretch: Strong absorptions ~1100-1000 cm⁻¹ • C-Cl / C-Br stretch: <800 cm⁻¹ | These are standard absorption frequencies for the functional groups present. The strong C-F stretching bands are a key feature. |
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the chlorine and difluoromethoxy groups activates the aromatic ring, while the bromine atom provides a site for carbon-carbon bond formation.[1][8]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This selectivity allows for the precise introduction of alkyl, aryl, or alkynyl groups at the bromine position, serving as a cornerstone for building molecular complexity.[8] This is a foundational strategy in constructing novel scaffolds for potential APIs.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is moderately activated towards SNAr by its electron-withdrawing substituents.[1] Under forcing conditions (high temperature, strong nucleophile), the chlorine atom can be displaced by nucleophiles like amines, alkoxides, or thiolates. This pathway allows for the introduction of diverse heteroatomic functionalities.
Caption: Key reactivity pathways for synthetic functionalization.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, this compound should be handled with care, following standard laboratory safety protocols. Specific safety data is limited, so precautions should be based on analogous compounds like 1-bromo-3-chloro-5-fluorobenzene.[9]
| Hazard Category | Precautionary Measures & Information | Source |
| Health Hazards | Harmful if swallowed (Acute Tox. 4). Causes serious eye irritation (Eye Irrit. 2A). May cause skin and respiratory irritation. | [9] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemically resistant gloves (e.g., nitrile), and a lab coat must be worn. All handling should be performed in a certified chemical fume hood. | [10][11] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. | [10][12] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials. | [2][10] |
| Incompatible Materials | Strong oxidizing agents. | [10] |
| Hazardous Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and toxic hydrogen halides (HBr, HCl, HF). | [10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [10] |
References
- 1. 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene | 1417567-85-1 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1004112-67-7 | this compound - Moldb [moldb.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Bromo-3-chloro-5-methylbenzene | CAS#:329944-72-1 | Chemsrc [chemsrc.com]
- 6. innospk.com [innospk.com]
- 7. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 1-Bromo-3-chloro-5-(difluoromethoxy)benzene: A Key Building Block in Modern Chemistry
This guide provides a comprehensive technical overview of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene, a halogenated aromatic compound of increasing interest to researchers in the pharmaceutical and agrochemical industries. We will delve into its chemical identity, structural characteristics, a validated synthetic pathway, and its strategic applications in the development of complex molecules, grounded in the principles of modern medicinal chemistry.
Core Chemical Identity and Molecular Descriptors
This compound is a polysubstituted benzene derivative. The strategic placement of bromo, chloro, and difluoromethoxy groups on the aromatic ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.
A summary of its key identifiers is presented in the table below for quick reference.
| Identifier | Value | Source(s) |
| CAS Number | 1004112-67-7 | [1][2] |
| Molecular Formula | C₇H₄BrClF₂O | [1] |
| Molecular Weight | 257.46 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonym | 3-bromo-5-chloro-1-(difluoromethoxy)benzene | |
| Canonical SMILES | C1=C(C=C(C=C1Br)Cl)OC(F)F | |
| InChI Key | UYNYXNHTPBKQFI-UHFFFAOYSA-N | [3] |
Structural Elucidation and Physicochemical Rationale
The molecular architecture of this compound is key to its utility. The benzene core is substituted at positions 1, 3, and 5, a meta-substitution pattern that influences the electronic distribution and reactivity of the ring.
Caption: 2D structure of this compound.
The bromine and chlorine atoms are ortho- and para-directing deactivators, while the difluoromethoxy group is also deactivating due to the electron-withdrawing nature of the fluorine atoms. This electronic profile makes the molecule susceptible to nucleophilic aromatic substitution under certain conditions and provides distinct handles for regioselective cross-coupling reactions.
Synthesis Pathway and Experimental Protocol
Workflow for the Synthesis:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from Analogue Synthesis):
This protocol is adapted from the synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene and should be optimized for the specific substrate.[5]
-
Reaction Setup: In a sealed, pressure-rated flask equipped with a magnetic stirrer, dissolve 3-Bromo-5-chlorophenol (1.0 eq.) in a suitable solvent such as isopropyl alcohol.
-
Base Addition: Add a solution of a strong base, such as 30% potassium hydroxide (KOH) in water (approx. 5 eq.), to the reaction mixture.
-
Reagent Introduction: Carefully introduce chlorodifluoromethane (CHClF₂, a gas) into the sealed vessel. This is typically done by condensing the gas into the cooled reaction vessel (approx. 5 eq.).
-
Heating and Reaction: Heat the sealed flask to 80-85°C for 18-24 hours. The reaction progress should be monitored by an appropriate technique, such as GC-MS or TLC.
-
Workup - Phase Separation: After cooling the reaction to room temperature, the organic and aqueous layers are separated.
-
Workup - Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with 2N NaOH and water.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key features based on the structure and data from analogous compounds.
-
¹H NMR: The spectrum would show signals for the three aromatic protons and one proton from the difluoromethoxy group.
-
The proton of the -OCHF₂ group would appear as a triplet due to coupling with the two fluorine atoms, likely in the range of δ 6.5-7.0 ppm.
-
The three aromatic protons would appear as distinct multiplets in the aromatic region (δ 7.0-7.5 ppm), with their splitting patterns determined by their meta-coupling to each other.
-
-
¹³C NMR: The spectrum would display seven distinct signals.
-
The carbon of the -OCHF₂ group would appear as a triplet due to one-bond coupling to the fluorine atoms.
-
Six signals would be present in the aromatic region, with the carbons directly attached to the electronegative bromine, chlorine, and oxygen atoms shifted downfield.
-
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block for creating more complex molecules, particularly active pharmaceutical ingredients (APIs). The difluoromethoxy (-OCHF₂) group is a highly sought-after moiety in modern medicinal chemistry for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile groups (like a methoxy group, which is prone to O-demethylation by cytochrome P450 enzymes) with a difluoromethoxy group can significantly enhance a drug candidate's metabolic stability. This often leads to a longer plasma half-life and improved bioavailability.
-
Lipophilicity Modulation: The -OCHF₂ group increases lipophilicity, which can improve a molecule's ability to cross cell membranes. This effect is more moderate compared to the more common trifluoromethoxy (-OCF₃) group, offering medicinal chemists a tool for fine-tuning this critical property.
-
Bioisosterism: The difluoromethoxy group can act as a bioisostere for other functional groups. The acidic nature of its hydrogen atom allows it to function as a hydrogen bond donor, mimicking groups like hydroxyl (-OH) or thiol (-SH). This can help maintain crucial binding interactions with a biological target while improving metabolic properties.
The bromine and chlorine atoms on the ring serve as versatile synthetic handles. They can be selectively functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the facile introduction of other molecular fragments to build complex drug scaffolds. This makes the title compound a valuable starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[6] While this specific molecule is not yet cited in the synthesis of a marketed drug, its analogs, such as 1-bromo-3,5-difluorobenzene, are recognized as crucial intermediates for APIs targeting a wide range of diseases.[7]
Conclusion
This compound is a specialized chemical intermediate with significant potential for researchers and drug development professionals. Its unique substitution pattern provides both strategic advantages through the inclusion of the difluoromethoxy group and synthetic versatility via its halogenated handles. As the demand for metabolically robust and finely-tuned drug candidates continues to grow, the importance of building blocks like this is set to increase, making it a key component in the synthetic chemist's toolbox for developing the next generation of therapeutics and advanced materials.
References
- 1. 1004112-67-7 | this compound - Moldb [moldb.com]
- 2. parchem.com [parchem.com]
- 3. 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene | 1417567-85-1 | Benchchem [benchchem.com]
- 4. 3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Spectroscopic data (NMR, IR, MS) for "1-Bromo-3-chloro-5-(difluoromethoxy)benzene"
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound (CAS No. 1004112-67-7).[1][2][3][4] As a halogenated aromatic compound, it serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectral features. The methodologies provided herein are grounded in established spectroscopic principles and serve as a practical reference for scientists engaged in the synthesis and analysis of this and structurally related compounds.
Chapter 1: Molecular Structure and Physicochemical Properties
This compound is a substituted benzene ring with the molecular formula C₇H₄BrClF₂O and a molecular weight of 257.46 g/mol .[1][2][3] The strategic placement of bromo, chloro, and difluoromethoxy groups on the aromatic ring at positions 1, 3, and 5 respectively, imparts unique chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1004112-67-7 | [1][2] |
| Molecular Formula | C₇H₄BrClF₂O | [1][2][3] |
| Molecular Weight | 257.46 g/mol | [1][2][3] |
| SMILES | FC(F)OC1=CC(Cl)=CC(Br)=C1 | [1] |
| Purity (Typical) | ≥97% | [1][2] |
Chapter 2: Spectroscopic Characterization Workflow
The confirmation of the chemical structure of a synthesized compound like this compound is a systematic process. It involves a multi-technique approach where each spectroscopic method provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from sample reception to final structure validation.
Caption: Workflow for Spectroscopic Analysis and Structure Validation.
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the benzene ring.
¹H NMR Spectroscopy: Predicted Data
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
H-2, H-4, H-6 Protons: Due to the 1,3,5-substitution pattern, the protons at positions 2, 4, and 6 are chemically non-equivalent.
-
The proton at C-2 will be a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to the protons at C-4 and C-6.
-
The proton at C-4 will also appear as a triplet, coupled to H-2 and H-6.
-
The proton at C-6 will similarly be a triplet.
-
Chemical shifts will be in the aromatic region, generally between 7.0 and 7.5 ppm, influenced by the deshielding effects of the halogens and the methoxy group.
-
-
Difluoromethoxy Proton (-OCHF₂): The single proton of the difluoromethoxy group will exhibit a characteristic triplet signal due to coupling with the two adjacent fluorine atoms (¹J-H-F coupling). This signal is expected to appear further downfield, typically in the range of 6.5-7.0 ppm.
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum will show signals for all seven carbon atoms in the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electronegative substituents (Br, Cl, O) will be significantly shifted.
-
C-1 (C-Br): Expected around 123 ppm.
-
C-3 (C-Cl): Expected around 135 ppm.
-
C-5 (C-O): Expected around 150-160 ppm, showing coupling to fluorine.
-
C-2, C-4, C-6: These carbons will appear in the typical aromatic region of 110-130 ppm.
-
-
Difluoromethoxy Carbon (-OCHF₂): This carbon will show a prominent triplet due to one-bond coupling with the two fluorine atoms (¹J-C-F). Its chemical shift is expected to be in the range of 110-120 ppm.
Data Summary Table
Table 2: Predicted NMR Spectroscopic Data
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 7.3 - 7.5 | m | 3H, Ar-H |
| ~ 6.5 - 7.0 | t | 1H, -OCHF₂ | |
| ¹³C NMR | ~ 155 | t | C-O |
| ~ 135 | s | C-Cl | |
| ~ 123 | s | C-Br | |
| ~ 110 - 130 | m | Ar-C | |
| ~ 115 | t | -OCHF₂ |
(Note: 'm' denotes multiplet, 't' denotes triplet, 's' denotes singlet. Predicted shifts are based on analogous structures and general principles.)
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard Addition (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer's spinner turbine for analysis.
Chapter 4: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring and its various substituents.
Interpretation of Key Absorptions
-
C-H Aromatic Stretch: A group of weak to medium bands is expected above 3000 cm⁻¹, characteristic of C-H stretching in the benzene ring.
-
C=C Aromatic Stretch: Sharp, medium-intensity peaks will appear in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic ring.
-
C-F Stretch: The most intense and characteristic peaks in the spectrum will be due to the C-F stretching vibrations of the difluoromethoxy group. These are typically very strong and sharp, appearing in the 1000-1200 cm⁻¹ region.
-
C-O Stretch: The C-O ether linkage will show a strong absorption band, typically around 1200-1250 cm⁻¹.
-
C-Cl Stretch: A medium to strong absorption is expected in the 700-850 cm⁻¹ region.
-
C-Br Stretch: A medium to strong absorption is expected in the 500-650 cm⁻¹ region.[5]
Data Summary Table
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1250 - 1200 | Strong | C-O Stretch |
| 1200 - 1000 | Very Strong | C-F Stretch |
| 850 - 700 | Strong | C-Cl Stretch |
| 650 - 500 | Medium | C-Br Stretch |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid or solid samples.
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty ATR stage.
-
Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the center of the ATR crystal.
-
Pressure Application: If it is a solid sample, lower the press arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Chapter 5: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is particularly useful for halogenated compounds due to the characteristic isotopic patterns of bromine and chlorine.
Molecular Ion and Isotopic Pattern
The molecular weight of this compound is 257.46. The mass spectrum will show a cluster of peaks for the molecular ion (M⁺) due to the natural abundance of isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
-
M⁺ Peak: The peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl will be observed at m/z 256.
-
M+2 Peak: This peak will be a combination of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. It will be very intense, nearly equal in height to the M⁺ peak.
-
M+4 Peak: This peak corresponds to the molecule with ⁸¹Br and ³⁷Cl and will be of lower intensity.
The relative intensities of the M⁺, M+2, and M+4 peaks provide a distinct signature confirming the presence of one bromine and one chlorine atom.
Fragmentation Analysis
Under electron ionization (EI), the molecular ion can fragment. Common fragmentation pathways for halobenzenes include the loss of halogen atoms or the substituent group.
-
[M - Br]⁺: Loss of a bromine radical.
-
[M - Cl]⁺: Loss of a chlorine radical.
-
[M - OCHF₂]⁺: Loss of the difluoromethoxy group.
-
Further fragmentation of the aromatic ring.
Data Summary Table
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Identity | Notes |
| 256, 258, 260 | [M]⁺ | Molecular ion cluster, characteristic isotopic pattern for BrCl |
| 177, 179 | [M - Br]⁺ | Loss of Bromine |
| 221, 223 | [M - Cl]⁺ | Loss of Chlorine |
| 191 | [M - OCHF₂]⁺ | Loss of difluoromethoxy group |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port.
-
GC Separation: The compound travels through a capillary column (e.g., a DB-5ms column) where it is separated from any impurities based on its boiling point and interaction with the stationary phase. A temperature gradient program is typically used.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization at 70 eV).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Chapter 6: Integrated Spectroscopic Analysis and Conclusion
The structural confirmation of this compound is achieved through the synergistic interpretation of NMR, IR, and MS data.
-
MS confirms the molecular weight and the presence of one bromine and one chlorine atom through the unique isotopic pattern.
-
IR spectroscopy identifies the key functional groups: the aromatic ring, the C-F bonds of the difluoromethoxy group, and the C-Br and C-Cl bonds.
-
NMR spectroscopy provides the definitive structural arrangement, confirming the 1,3,5-substitution pattern on the benzene ring and the presence of the -OCHF₂ group.
Together, these techniques provide a self-validating system for the unambiguous identification and purity assessment of this compound, which is a critical step in any research or development pipeline that utilizes this versatile chemical intermediate.
References
Molecular structure and conformation of "1-Bromo-3-chloro-5-(difluoromethoxy)benzene"
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (CAS No. 1004112-67-7).[1][2] As a halogenated aromatic compound featuring the increasingly important difluoromethoxy group, this molecule serves as a pertinent case study for understanding the interplay of steric and electronic effects that govern molecular geometry and conformational preference. This document outlines a proposed synthetic route, predicts key spectroscopic signatures for structural verification, and details a robust computational workflow using Density Functional Theory (DFT) for in-depth conformational analysis. The insights and methodologies presented herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel fluorinated building blocks.
Introduction and Chemical Identity
This compound is a polysubstituted aromatic ether. The benzene core is functionalized with three distinct substituents: a bromine atom, a chlorine atom, and a difluoromethoxy (-OCHF₂) group, arranged in a 1,3,5- or meta-substitution pattern. The presence of both halogens and the difluoromethoxy moiety makes this compound a potentially valuable, yet structurally complex, intermediate in medicinal chemistry and materials science. The difluoromethoxy group, in particular, is recognized as a bioisostere of hydroxyl or thiol groups, capable of modulating physicochemical properties such as lipophilicity and metabolic stability in drug candidates.[3]
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 1004112-67-7 | [1][2][4] |
| Molecular Formula | C₇H₄BrClF₂O | [1][] |
| Molecular Weight | 257.46 g/mol | [1][2][4] |
| SMILES | FC(F)OC1=CC(Cl)=CC(Br)=C1 | [1] |
| InChI Key | IVRGKKXJURVLGX-UHFFFAOYSA-N | [] |
Proposed Synthesis Pathway
While specific synthetic preparations for this exact molecule are not extensively detailed in peer-reviewed literature, a highly plausible route can be designed based on established methods for synthesizing aryl ethers. A common and effective method involves the difluoromethylation of a corresponding phenol.
The proposed synthesis starts from the commercially available 3-bromo-5-chlorophenol. This precursor is subjected to a Williamson ether-type reaction using a suitable difluoromethylating agent, such as chlorodifluoromethane (CHClF₂), under basic conditions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a sealed, high-pressure reaction vessel, add 3-bromo-5-chlorophenol (1.0 eq.), a suitable base such as potassium hydroxide (KOH, ~4.0 eq.), and a polar aprotic solvent like isopropanol.
-
Difluoromethylation: Cool the vessel and carefully introduce chlorodifluoromethane (CHClF₂, ~4.0-5.0 eq.) as a gas or condensed liquid.
-
Reaction Conditions: Seal the vessel and heat the mixture to approximately 80-90°C. The reaction is typically maintained for 12-24 hours with vigorous stirring. The progress can be monitored by GC-MS or TLC analysis of aliquots. Causality: The elevated temperature and pressure are necessary to ensure the reactivity of the gaseous chlorodifluoromethane with the phenoxide intermediate.
-
Work-up and Isolation: After cooling to room temperature, carefully vent any excess pressure. The reaction mixture is transferred to a separatory funnel, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified via column chromatography on silica gel to yield the pure this compound.
This protocol is adapted from analogous syntheses of fluorinated aryl ethers.[6]
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized product. Based on the structures of similar halogenated and fluorinated benzene derivatives, the following spectral characteristics are anticipated.[7][8][9]
-
¹H NMR: The aromatic region should display three signals, each corresponding to one of the protons on the benzene ring. Due to the meta-substitution pattern, these protons will likely appear as closely spaced multiplets or apparent triplets/doublets of doublets. The most characteristic signal will be the proton of the difluoromethoxy group (-OCHF₂), which will appear as a triplet due to coupling with the two fluorine atoms (¹J-H-F coupling constant around 70-75 Hz).
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative substituents. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: A single resonance is expected, appearing as a doublet due to coupling with the single proton of the difluoromethoxy group.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=C stretching within the ring (~1400-1600 cm⁻¹), strong C-F stretching bands (~1000-1150 cm⁻¹), and C-O-C stretching for the ether linkage.
Molecular Structure and Conformational Analysis
The core of this guide focuses on the three-dimensional structure and conformational preferences of the title molecule, dominated by the rotation around the C(aryl)-O bond of the difluoromethoxy group. Unlike a simple methoxy group which often prefers a planar conformation to maximize resonance, bulkier and more electronegative groups like -OCHF₂ and -OCF₃ often adopt non-planar (perpendicular or gauche) conformations to mitigate steric and electrostatic repulsion.[10]
A rigorous understanding of this conformational landscape is best achieved through computational chemistry.
Proposed Computational Workflow: A DFT-Based Approach
Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for studying molecular conformations.[11][12] The following workflow outlines a self-validating protocol for this analysis.
-
Initial Structure Generation: Construct the 3D structure of this compound.
-
Conformational Search via PES Scan:
-
Methodology: Employ a DFT functional, such as B3LYP, with a suitable basis set like 6-311+G(d,p).[13][14]
-
Procedure: Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the C(aryl)-C(aryl)-O-C dihedral angle from 0° to 180° in discrete steps (e.g., 10-15°). At each step, the dihedral angle is fixed while all other geometric parameters are optimized.
-
Causality: This scan identifies all low-energy conformers (energy minima) and the transition states (energy maxima) that separate them, providing a complete picture of the rotational energy barrier.
-
-
Optimization and Frequency Calculation:
-
Procedure: The geometries corresponding to the minima and maxima on the PES scan are then fully optimized without constraints. Following optimization, a frequency calculation is performed on each stationary point.
-
Validation: A true minimum will have zero imaginary frequencies, while a transition state will have exactly one imaginary frequency corresponding to the rotational motion. This step validates the nature of each identified structure.
-
-
Energetic Analysis: From the frequency calculations, obtain the Gibbs free energies to determine the relative populations of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution.
Caption: Workflow for DFT-based conformational analysis.
Anticipated Results and Structural Insights
Based on studies of related molecules like fluoro- and trifluoromethoxybenzenes, it is anticipated that the conformational landscape will be dominated by two key structures:[10]
-
Perpendicular Conformer: The C-O-C plane is orthogonal (dihedral angle ≈ 90°) to the plane of the benzene ring. This conformation minimizes steric repulsion between the -CHF₂ group and the ortho-hydrogens of the benzene ring.
-
Planar Conformer: The C-O-C plane is coplanar with the benzene ring (dihedral angle ≈ 0° or 180°). This conformation is generally destabilized by steric clashes but could be influenced by electronic factors.
The PES scan is expected to reveal that the perpendicular conformer is the global minimum, with the planar conformer representing the transition state for rotation. The energy difference between these two would define the rotational barrier.
Table 2: Hypothetical Conformational Analysis Data
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Perpendicular | ~90° | 0.00 (Global Minimum) | ~2.5 D |
| Planar | 0° / 180° | ~1.5 - 3.0 (Transition State) | ~1.8 D |
Note: These values are illustrative estimates based on literature for similar compounds.[10]
The preference for a non-planar structure significantly impacts the molecule's overall shape, polarity, and potential intermolecular interactions, which are critical parameters in drug design and materials science.
Conclusion
This compound represents a structurally interesting building block whose properties are dictated by a delicate balance of steric and electronic effects from its multiple substituents. This guide has presented a viable synthetic strategy and outlined a comprehensive framework for its structural and conformational characterization. The proposed DFT-based computational workflow provides a reliable path to understanding the molecule's three-dimensional geometry, predicting a preference for a non-planar, perpendicular conformation of the difluoromethoxy group. This detailed analytical and theoretical approach serves as a robust template for the investigation of other novel substituted aromatic compounds, enabling a deeper understanding of their structure-property relationships.
References
- 1. chemscene.com [chemscene.com]
- 2. 1004112-67-7 | this compound - Moldb [moldb.com]
- 3. (DIFLUOROMETHOXY)BENZENE_TargetMol [targetmol.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 6. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
The Synthetic Versatility of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene, a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. We will explore its synthesis, characterization, and predictable behavior in a range of pivotal organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic and steric properties of this versatile building block. The insights provided are grounded in established chemical principles and data from analogous compounds, offering a predictive framework for its application in novel synthetic endeavors.
Introduction: A Molecule of Strategic Importance
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds.[1] The difluoromethoxy group (-OCF₂H) is particularly noteworthy for its ability to serve as a lipophilic hydrogen bond donor and for its enhanced metabolic stability compared to a methoxy group.[1] this compound emerges as a highly valuable synthon, presenting multiple, differentially reactive sites for sequential, controlled functionalization. This guide will dissect the reactivity of its three key functional handles: the aryl bromide, the aryl chloride, and the difluoromethoxy-substituted aromatic core.
Physicochemical & Spectroscopic Profile
While specific experimental data for this compound is not extensively published, we can infer its properties from available data and analysis of its constituent parts.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₇H₄BrClF₂O | [2] |
| Molecular Weight | 257.46 g/mol | [2][3] |
| CAS Number | 1004112-67-7 | [2] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds like 1-Bromo-3,5-difluorobenzene.[4] |
| LogP | 3.7039 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, each corresponding to the protons on the benzene ring. The proton ortho to the difluoromethoxy group will likely appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR will display signals for the six aromatic carbons, with those bonded to halogens or the difluoromethoxy group showing characteristic shifts. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group, likely appearing as a doublet due to coupling with the geminal proton.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned in two key steps, starting from commercially available precursors.
Diagram of Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 3-Bromo-5-chlorophenol
The synthesis of the key intermediate, 3-bromo-5-chlorophenol, can be achieved from 3-bromo-5-chloroaniline via a diazotization reaction followed by hydrolysis. Patents CN101735023A and CN101735023B describe the preparation of this compound.[5][6]
Experimental Protocol:
-
Diazotization: To a stirred solution of 3-bromo-5-chloroaniline in aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is monitored for the complete consumption of the starting aniline.
-
Hydrolysis: The resulting diazonium salt solution is then carefully added to boiling water. The diazonium group is replaced by a hydroxyl group, leading to the formation of 3-bromo-5-chlorophenol.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: O-Difluoromethylation of 3-Bromo-5-chlorophenol
The introduction of the difluoromethoxy group can be accomplished through the reaction of 3-bromo-5-chlorophenol with a difluorocarbene precursor. Sodium chlorodifluoroacetate is a convenient and effective reagent for this transformation.[2][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, 3-bromo-5-chlorophenol, cesium carbonate, and sodium chlorodifluoroacetate are combined in a solvent mixture of dimethylformamide (DMF) and water.
-
Reaction Execution: The mixture is heated to a specified temperature (typically around 100-120 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, this compound, is then purified by column chromatography.
Reactivity Profile: A Trifecta of Functional Handles
The synthetic utility of this compound lies in the differential reactivity of its three main components: the C-Br bond, the C-Cl bond, and the aromatic ring itself.
Diagram of Reactivity Sites
Caption: Overview of potential reaction sites and their relative reactivities.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-halogen bonds are prime sites for palladium-catalyzed cross-coupling reactions, with the C-Br bond being significantly more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization.
This reaction is a powerful method for C-C bond formation. It is anticipated that this compound will readily undergo Suzuki-Miyaura coupling at the C-Br position.[8][9]
Proposed Experimental Protocol:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent and Execution: Add a suitable solvent system (e.g., toluene/water, dioxane/water) and heat the mixture to the required temperature (typically 80-110 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the product is purified by chromatography.
For the formation of C-N bonds, the Buchwald-Hartwig amination is the reaction of choice.[10][11] Similar to the Suzuki coupling, the C-Br bond will be the primary site of reaction.
Proposed Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium pre-catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, LHMDS).
-
Solvent and Execution: Add an anhydrous aprotic solvent (e.g., toluene, dioxane) and heat the reaction mixture (typically 80-110 °C) until completion.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography.
Organometallic Transformations
The formation of a Grignard reagent is expected to occur selectively at the more reactive C-Br bond.[12] Extreme care must be taken to ensure anhydrous conditions to prevent quenching of the highly basic Grignard reagent.
Proposed Experimental Protocol:
-
Apparatus and Reagent Preparation: All glassware must be rigorously dried. Magnesium turnings are placed in a flask under an inert atmosphere with anhydrous ether or THF.
-
Initiation and Addition: A small amount of this compound solution in the chosen solvent is added to initiate the reaction. The remaining solution is then added dropwise to maintain a gentle reflux.
-
Application: The resulting Grignard reagent can be used immediately in subsequent reactions with various electrophiles (e.g., aldehydes, ketones, CO₂).
At low temperatures, treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) is expected to result in selective halogen-metal exchange at the C-Br position. This provides an alternative route to a nucleophilic aromatic species.
Nucleophilic and Electrophilic Aromatic Substitution
The electronic properties of the substituents significantly influence the reactivity of the aromatic ring. The bromo, chloro, and difluoromethoxy groups are all electron-withdrawing by induction, deactivating the ring towards electrophilic aromatic substitution (EAS). The difluoromethoxy group is considered a moderate electron-withdrawing substituent.[13] The halogens are ortho-, para-directing deactivators, while the difluoromethoxy group is also expected to be an ortho-, para-director due to the lone pairs on the oxygen atom, although its directing effect will be attenuated by the strong inductive withdrawal of the fluorine atoms.
For nucleophilic aromatic substitution (SNAr), the presence of multiple electron-withdrawing groups can activate the ring towards attack by strong nucleophiles, although harsh conditions may be required.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its differentiated halogenated sites allow for selective and sequential functionalization through a variety of modern synthetic methodologies. The presence of the difluoromethoxy group imparts unique electronic properties and offers a handle for introducing a valuable pharmacophore. This guide provides a comprehensive, albeit predictive, reactivity profile to aid researchers in the strategic design of novel synthetic routes towards complex and biologically relevant molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 6. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction: The Rise of a Privileged Functional Group
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The -OCF₂H group is often considered a privileged functional group due to its ability to enhance the efficacy of drug candidates by improving metabolic stability, increasing cellular membrane permeability, and refining pharmacokinetic profiles.[2] Its growing presence in FDA-approved drugs, such as the proton pump inhibitor Pantoprazole and the PDE4 inhibitor Roflumilast, underscores its significance in contemporary drug discovery.[3][4]
Part 1: Decoding the Physicochemical Persona of the Difluoromethoxy Group
The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]
Lipophilicity: A Tale of "Dynamic" Character
The lipophilicity of a molecule, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, is significantly influenced by the -OCF₂H group.[1][2] It generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group, offering a valuable middle ground for optimization.[3]
The Hansch hydrophobicity parameter (π), a measure of a substituent's lipophilicity, highlights this trend. A positive π value indicates an increase in the lipophilicity of the parent molecule.[1] Molecules containing the -OCF₂H group can exhibit "dynamic lipophilicity," where they can alter their lipophilicity based on their chemical environment through rotation around the O–CF₂H bond.[2]
Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs [3]
| Compound | Substituent | logP | Hammett Constant (σp) |
| Anisole | -OCH₃ | 2.11 | -0.27 |
| Difluoromethoxybenzene | -OCF₂H | 2.37 | +0.14 |
| Trifluoromethoxybenzene | -OCF₃ | 2.85 | +0.35 |
Note: logP values are representative and can vary based on the specific molecule and experimental conditions.
The "Lipophilic Hydrogen Bond Donor": A Paradigm Shift
A key and somewhat counterintuitive feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][5] The two highly electronegative fluorine atoms polarize the C-H bond, imparting it with sufficient acidity to engage in hydrogen bonding interactions.[1][6] This characteristic is not observed in the methoxy or trifluoromethoxy groups and is a crucial aspect of its utility in drug design.[1]
The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). Studies have shown that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol and aniline.[7][8][9] This capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or even enhancing binding affinity to biological targets.[1][10]
Electronic Effects and pKa Modulation
With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is a weakly electron-withdrawing group.[3] This electron-withdrawing nature can influence the acidity or basicity (pKa) of nearby functional groups.[1] This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1] For instance, the introduction of an electron-withdrawing group onto an aryl ring can decrease the pKa of a leaving phenol in an aromatic sulfamate ester, leading to greater instability.[11]
Part 2: Strategic Applications in Drug Design and Development
The unique physicochemical profile of the difluoromethoxy group translates into several strategic advantages in the drug design and optimization process.[1]
Bioisosterism: A Versatile Mimic
The -OCF₂H group can act as a bioisostere for several common functional groups, enabling medicinal chemists to fine-tune molecular properties while retaining biological activity.[1][5]
-
Hydroxyl and Thiol Groups: Its capacity to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the added benefit of improved metabolic stability.[1][10]
-
Methoxy Group: Replacing a metabolically labile methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life.[1] This substitution also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]
Caption: Bioisosteric replacement of a methoxy group with a difluoromethoxy group.
Enhancing Metabolic Stability: The Power of the C-F Bond
The high strength of the carbon-fluorine bond is a key contributor to the metabolic stability of the difluoromethoxy group.[1][12] This moiety is significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the methoxy group.[1][12] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1] By blocking sites susceptible to metabolism, such as O-demethylation, the -OCF₂H group can significantly improve a drug candidate's pharmacokinetic profile.[1][12]
Caption: The difluoromethoxy group as a metabolic shield against O-demethylation.
Case Studies: The -OCF₂H Group in Action
The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.
-
Pantoprazole (Protonix®): This proton pump inhibitor, used for treating acid-related disorders, features a difluoromethoxy group on its benzimidazole ring. This group is crucial for the drug's chemical stability and contributes to its mechanism of action.[3] Pantoprazole is a prodrug that is activated in the acidic environment of parietal cells, where it irreversibly inhibits the H⁺/K⁺-ATPase proton pump.[3]
-
Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD), Roflumilast's difluoromethoxy group contributes to its potency and metabolic stability.[3] By inhibiting PDE4, Roflumilast increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a reduction in inflammation.[3]
Part 3: Synthetic Methodologies for Introducing the -OCF₂H Group
The incorporation of the difluoromethoxy group can be achieved through several synthetic routes, with the O-difluoromethylation of phenols being a common and effective method.[1] Recent advances in visible-light photoredox catalysis have also provided novel and mild strategies for the synthesis of difluoromethoxylated compounds.[2]
General Protocol for O-Difluoromethylation of Phenols
A representative method for the synthesis of aryl difluoromethyl ethers involves the use of a difluorocarbene precursor.[13]
Experimental Protocol: Synthesis of 4-Bromo(difluoromethoxy)benzene [13]
-
Reaction Setup: To a flask, add potassium hydroxide (10 equivalents) and water. Stir until the KOH is nearly dissolved.
-
Addition of Phenol: Add 4-bromophenol (1 equivalent) and stir for 30 minutes.
-
Solvent and Heating: Add 1,4-dioxane and heat the mixture to 50 °C.
-
Difluorocarbene Source: Introduce a source of difluorocarbene. Historically, chlorodifluoromethane (Freon 22) was used, but due to its ozone-depleting properties, alternatives are now favored.[13] Fluoroform (CHF₃), a non-ozone-depleting and inexpensive gas, can be used as a difluorocarbene source in a two-phase system.[13]
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired aryl difluoromethyl ether.
Caption: General workflow for the synthesis of aryl difluoromethyl ethers.
Part 4: Conclusion and Future Perspectives
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. As synthetic methods for its introduction continue to evolve and become more efficient, the strategic application of the difluoromethoxy group is poised to play an even more prominent role in the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Selective Suzuki Cross-Coupling of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Introduction: Strategic Synthesis with a Multi-Functional Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[1][2] This guide focuses on a highly versatile building block, 1-Bromo-3-chloro-5-(difluoromethoxy)benzene , designed for strategic and controlled molecular assembly.
The unique architecture of this compound presents two distinct opportunities for functionalization. The presence of both a bromine and a chlorine atom on the aromatic ring allows for chemoselective cross-coupling reactions.[3] By leveraging the inherent difference in reactivity between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds, chemists can perform sequential couplings. This enables the introduction of different aryl or vinyl groups in a stepwise manner, a powerful technique for building molecular diversity and accessing novel chemical entities. The difluoromethoxy (-OCF₂H) moiety is a valuable bioisostere for methoxy or hydroxyl groups, often introduced to enhance metabolic stability and modulate physicochemical properties like lipophilicity, making this reagent particularly relevant for drug development professionals.
This document provides a detailed examination of the mechanistic principles governing this selectivity and delivers robust, field-proven protocols for its practical application.
Compound Profile
A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1004112-67-7 | [][5] |
| Molecular Formula | C₇H₄BrClF₂O | [][5] |
| Molecular Weight | 257.46 g/mol | [][5] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)OC(F)F | [] |
| Structure | ![]() |
Mechanistic Principles of Selective Coupling
The success of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7]
The key to chemoselectivity in molecules like this compound lies in the Oxidative Addition step. This is typically the rate-determining step where the palladium(0) catalyst inserts into the carbon-halogen bond. The reactivity of aryl halides in this step follows a well-established trend based on bond dissociation energy:
C-I > C-Br > C-OTf >> C-Cl [6]
The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it much more susceptible to oxidative addition by the palladium catalyst. By carefully controlling the reaction conditions—specifically the catalyst's activity, temperature, and reaction time—it is possible to selectively activate the C-Br bond while leaving the more robust C-Cl bond untouched. This differential reactivity is the foundation for the sequential functionalization strategy outlined in this guide.
Experimental Design: The Causality Behind Protocol Choices
A successful selective coupling requires a rational selection of reagents and conditions. Each component plays a critical role in steering the reaction toward the desired outcome.
-
Catalyst & Ligand Selection: Tuning Reactivity
-
For C-Br Selective Coupling (Protocol 1): The goal is to use a catalytic system active enough to cleave the C-Br bond but not so reactive that it begins to activate the C-Cl bond. Standard, commercially available palladium sources like Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are ideal.[3] When using Pd(OAc)₂, a simple phosphine ligand like triphenylphosphine (PPh₃) is added. These systems provide a good balance of activity and cost-effectiveness for this transformation.
-
For Subsequent C-Cl Coupling (Protocol 2): Activating the stronger C-Cl bond requires a more potent catalytic system. This is achieved by using ligands that are both bulkier and more electron-donating than PPh₃.[8][9] Ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), or specialized dialkylbiaryl phosphines (Buchwald ligands) increase the electron density on the palladium center, which facilitates the oxidative addition into the C-Cl bond.[8][10] N-Heterocyclic Carbenes (NHCs) also serve as highly effective ligands for activating aryl chlorides.[8]
-
-
The Role of the Base: Activating the Boronic Acid The base is not a mere spectator; it is essential for activating the boronic acid into a more nucleophilic "boronate" species, which is necessary for the transmetalation step to proceed efficiently.[8][11][12][13]
-
Common Choices: Inorganic bases are most prevalent. Potassium Carbonate (K₂CO₃) is a cost-effective and widely used option. Cesium Carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and a potential cation effect that accelerates the reaction. Potassium Phosphate (K₃PO₄) is another strong base that works well, particularly with more challenging substrates.
-
-
Solvent System: Enabling the Reaction The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base.
-
Typical Systems: A mixture of an organic solvent and water is common. The water is necessary to dissolve the inorganic base. Popular organic solvents include 1,4-Dioxane, Toluene, and Dimethylformamide (DMF).
-
Degassing is Critical: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state. It is imperative to thoroughly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to ensure catalyst longevity and reproducibility.
-
Sequential Reaction Workflow
The strategic value of this compound is fully realized in a sequential coupling workflow.
References
- 1. mt.com [mt.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Strategic Guide to Palladium-Catalyzed Reactions with 1-Bromo-3-chloro-5-(difluoromethoxy)benzene: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethoxy group (-OCF₂H) offers a unique constellation of properties, including metabolic stability and the ability to modulate lipophilicity and electronic character, making it a highly sought-after substituent.[1][2] The trifunctionalized aromatic compound, 1-Bromo-3-chloro-5-(difluoromethoxy)benzene , emerges as a particularly valuable building block. Its distinct halogen atoms (bromine and chlorine) provide orthogonal handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions.
This technical guide provides an in-depth exploration of the reactivity of this compound in key palladium-catalyzed transformations. We will delve into the causality behind experimental design, offering detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The inherent chemoselectivity, governed by the differential reactivity of the C-Br and C-Cl bonds, will be a central theme, empowering researchers to harness this substrate for the efficient construction of complex molecular architectures.
Chemoselectivity: The Cornerstone of Strategy
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[3][4] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-Br bond being significantly more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond. This predictable reactivity allows for the selective functionalization of the bromine position while leaving the chlorine atom intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron compound.[5][6] When employing this compound, the reaction can be selectively targeted at the C-Br bond.
Causality of Experimental Choices
-
Catalyst System: A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like SPhos or XPhos is often employed. The ligand stabilizes the active Pd(0) species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base: A crucial component, the base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, typically a boronic acid, to facilitate transmetalation to the palladium center.[8]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1004112-67-7 | 257.46 | 1.0 | 1.0 |
| Arylboronic acid | Varies | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.48 | 0.04 | 0.04 |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9][10][11] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position of our substrate.
Causality of Experimental Choices
-
Catalyst System: A palladium precatalyst in combination with a bulky, electron-rich phosphine ligand is essential. Ligands such as Josiphos or Buchwald's biaryl phosphine ligands are highly effective in promoting the C-N bond formation.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, facilitating its coordination to the palladium center.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1004112-67-7 | 257.46 | 1.0 | 1.0 |
| Amine | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| Josiphos SL-J009-1 | 239556-32-6 | 574.65 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and Josiphos SL-J009-1 (0.02 mmol).
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to aryl alkynes.[1][14][15] This reaction typically employs a dual catalyst system of palladium and copper.
Causality of Experimental Choices
-
Catalyst System: A palladium(II) precatalyst, often PdCl₂(PPh₃)₂, is used in conjunction with a copper(I) salt, typically CuI. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the HX byproduct.[1]
-
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.
Visualizing the Sonogashira Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Detailed Protocol: Sonogashira Coupling
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1004112-67-7 | 257.46 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.03 | 0.03 |
| CuI | 7681-65-4 | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5 mL | - |
| THF, anhydrous | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) under an inert atmosphere.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by flash chromatography.
Heck Reaction: Olefin Arylation
The Heck reaction creates a new carbon-carbon bond by coupling an aryl halide with an alkene.[16][17][18] The reaction typically proceeds with high trans selectivity.
Causality of Experimental Choices
-
Catalyst: A simple palladium salt like Pd(OAc)₂ is often sufficient, though phosphine ligands can be used to improve reactivity and stability.[16]
-
Base: A hindered organic base, such as triethylamine or diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ is used to neutralize the acid generated in the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.
Visualizing the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Detailed Protocol: Heck Reaction
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1004112-67-7 | 257.46 | 1.0 | 1.0 |
| Alkene (e.g., n-butyl acrylate) | 141-32-2 | 128.17 | 1.5 | 1.5 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |
| DMF, anhydrous | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat to 120 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry over MgSO₄ and concentrate.
-
Purify by flash column chromatography.
Conclusion and Future Directions
This compound stands as a potent and versatile building block for the synthesis of complex, functionalized aromatic molecules. The predictable chemoselectivity of its C-Br and C-Cl bonds under palladium catalysis allows for a modular and strategic approach to molecular construction. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a solid foundation for researchers to exploit the synthetic potential of this substrate. Further exploration into the functionalization of the remaining C-Cl bond after an initial cross-coupling reaction opens avenues for the creation of highly diverse and intricate molecular architectures, further cementing the value of this unique reagent in the arsenal of the modern synthetic chemist.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. nobelprize.org [nobelprize.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
1-Bromo-3-chloro-5-(difluoromethoxy)benzene is a uniquely functionalized aromatic compound that has emerged as a valuable starting material in the synthesis of complex pharmaceutical intermediates. Its distinct substitution pattern, featuring a reactive bromine atom, a more robust chlorine atom, and a lipophilic difluoromethoxy group, offers chemists a versatile platform for regioselective transformations. The presence of the difluoromethoxy moiety is particularly significant in drug design, as it can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the parent molecule.
This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the preparation of key pharmaceutical intermediates. We will explore a range of selective chemical transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents, providing detailed, field-proven protocols for each. The causality behind experimental choices will be elucidated to empower researchers in their own synthetic endeavors.
Chemical Properties and Reactivity Profile
The synthetic utility of this compound is primarily dictated by the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is weaker and therefore more susceptible to oxidative addition by transition metal catalysts, such as palladium(0), compared to the stronger carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of selective functionalization, allowing for a stepwise and controlled approach to the synthesis of polysubstituted aromatic compounds.
Core Synthetic Transformations and Pharmaceutical Relevance
The strategic functionalization of this compound provides access to a variety of pharmaceutical building blocks. Notably, this starting material is instrumental in the synthesis of precursors for kinase inhibitors, such as those targeting Glycogen Synthase Kinase 3 (GSK-3) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are implicated in neurodegenerative diseases like Alzheimer's.[1][2][3] The ability to introduce diverse functionalities at the 1-position while retaining the 3-chloro and 5-(difluoromethoxy) substituents allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The following sections detail protocols for key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The selective reactivity of the C-Br bond in this compound makes it an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the synthesis of biaryl scaffolds, which are common motifs in many kinase inhibitors.[5]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Equivalent |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 |
| Tricyclohexylphosphine (PCy₃) or SPhos | 0.04 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
| 1,4-Dioxane | - |
| Water | - |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) or SPhos is crucial for facilitating the oxidative addition of the aryl bromide to the palladium center and promoting the subsequent reductive elimination. The use of a biphasic solvent system (dioxane/water) and an inorganic base like K₂CO₃ is a standard and robust condition for this type of coupling.
Trustworthiness: The progress of the reaction should be carefully monitored to avoid the formation of side products. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, providing a powerful method for the synthesis of aryl amines.[6][7] These products are key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors.[8][9]
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Equivalent |
| This compound | 1.0 |
| Primary Amine | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 |
| XPhos or RuPhos | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 |
| Anhydrous Toluene | - |
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 eq.) and this compound (1.0 mmol, 1.0 eq.).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Finally, add the primary amine (1.2 mmol, 1.2 eq.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.
-
Wash the combined organic filtrates with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expertise & Experience: The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine and the formation of the key palladium-amido intermediate. The choice of a bulky biarylphosphine ligand such as XPhos or RuPhos is essential for promoting the reductive elimination step and preventing catalyst decomposition.[10]
Trustworthiness: Anhydrous and anaerobic conditions are crucial for the success of the Buchwald-Hartwig amination. The final product should be fully characterized to confirm its structure and purity.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to aryl alkynes.[11] These structures are versatile intermediates that can be further elaborated into various heterocyclic systems found in pharmaceuticals.
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Equivalent |
| This compound | 1.0 |
| Terminal Alkyne | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.03 |
| Copper(I) Iodide (CuI) | 0.05 |
| Triethylamine (Et₃N) | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 eq.) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined organic filtrates with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience: The Sonogashira coupling is sensitive to oxygen, which can promote the homocoupling of the alkyne (Glaser coupling). Therefore, maintaining strict anaerobic conditions is paramount.[12] The use of an amine base like triethylamine serves both as a base and as a solvent in some cases.
Trustworthiness: The reaction should be monitored for the consumption of the starting material and the formation of the desired product. The final product's identity and purity must be confirmed by spectroscopic methods.
Grignard Reagent Formation: Access to Nucleophilic Aryl Species
The formation of a Grignard reagent from this compound provides a powerful nucleophilic intermediate that can react with a wide range of electrophiles. The chemoselective formation of the Grignard reagent at the C-Br bond is a key advantage.[13]
Protocol: Selective Formation of (3-Chloro-5-(difluoromethoxy)phenyl)magnesium Bromide and Reaction with an Electrophile
This protocol describes the selective formation of the Grignard reagent and its subsequent reaction with a generic electrophile (e.g., an aldehyde or ketone).
Reaction Scheme:
Materials:
| Reagent/Material | Molar Equivalent |
| This compound | 1.0 |
| Magnesium Turnings | 1.2 |
| Iodine (a single crystal) | Catalytic |
| Anhydrous Tetrahydrofuran (THF) | - |
| Electrophile (e.g., Aldehyde, Ketone) | 1.1 |
Procedure:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium, which serves to activate the magnesium surface.
-
Allow the flask to cool to room temperature.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming or sonication may be necessary.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the electrophile (1.1 eq.) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise & Experience: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water.[14] The use of iodine is a common method to activate the magnesium surface and facilitate the initiation of the reaction.
Trustworthiness: The concentration of the formed Grignard reagent can be determined by titration before its use in the subsequent reaction to ensure accurate stoichiometry.
Visualization of Grignard Reaction Workflow:
Caption: Step-by-step workflow for Grignard reagent formation and reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its differential halogen reactivity allows for a range of selective transformations, including palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. The protocols detailed in this guide provide a solid foundation for researchers and scientists in drug discovery and development to utilize this compound to its full potential in the creation of novel and complex molecular architectures. As with any chemical synthesis, careful optimization and characterization are essential for achieving the desired outcomes.
References
- 1. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalhealthmedicine.com [globalhealthmedicine.com]
- 3. Discovery of biphenylacetamide-derived inhibitors of BACE1 using de novo structure-based molecular design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: 1-Bromo-3-chloro-5-(difluoromethoxy)benzene in Agrochemical Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene as a key intermediate in the development of next-generation agrochemicals. While not directly tracing its path to a specific commercialized product, this document elucidates the strategic importance of its structural motifs—the reactive bromine handle, the chlorine substituent, and the bio-isosteric difluoromethoxy group. We explore the causality behind leveraging such fluorinated building blocks in modern pesticide design, offering field-proven insights into their role in modulating bioactivity and metabolic stability. Detailed, step-by-step protocols for foundational synthetic transformations, such as palladium-catalyzed cross-coupling reactions, are provided to empower researchers in harnessing the potential of this versatile intermediate.
Introduction: The Strategic Value of Fluorination in Agrochemical Design
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern agrochemical research and development. Fluorinated motifs can dramatically alter the physicochemical and biological properties of a compound, often leading to enhanced efficacy, metabolic stability, and bioavailability.[1][2] The difluoromethoxy group (-OCF₂H), in particular, has garnered significant attention as a bioisostere for other functionalities like alcohols, thiols, or amines.[2] Its unique electronic properties and ability to act as a hydrogen bond donor can lead to improved binding affinity with target enzymes or receptors.[2][3]
This compound is a prime example of a highly functionalized aromatic intermediate designed to introduce these desirable properties into novel agrochemical candidates. Its molecular architecture offers a confluence of reactive sites, each serving a distinct purpose in synthetic diversification:
-
The Bromo Substituent: Serves as a primary reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[4][5][6]
-
The Chloro Substituent: Modulates the electronic properties of the benzene ring and can serve as a secondary reaction site under more forcing conditions, allowing for sequential and regioselective functionalization.
-
The Difluoromethoxy Group: Imparts the beneficial properties associated with fluorine, such as increased lipophilicity and resistance to oxidative metabolism, which can translate to longer persistence and improved performance of the final active ingredient.[3][7]
This guide will delve into the practical applications of this intermediate, providing both the theoretical underpinnings and detailed experimental protocols for its utilization in agrochemical synthesis.
Synthetic Utility & Strategic Application
The primary utility of this compound in a synthetic workflow is as a foundational scaffold. The bromine atom is significantly more reactive than the chlorine atom in standard palladium-catalyzed cross-coupling reactions, a difference attributed to their respective carbon-halogen bond dissociation energies.[5] This reactivity differential is a key strategic advantage, allowing for selective functionalization at the bromine position while leaving the chlorine untouched for potential subsequent transformations.
Key Synthetic Transformations
The following diagram illustrates the pivotal role of this compound as a launch point for diversification through various cross-coupling reactions.
Caption: Synthetic pathways from the title compound.
These reactions are fundamental to building the complex molecular architectures required for modern herbicides, fungicides, and insecticides.[6] By coupling the core benzene ring with various other fragments (heterocycles, substituted alkyl chains, etc.), chemists can systematically explore the structure-activity relationship (SAR) to optimize for potency against the target pest and safety for the crop and environment.
Experimental Protocols
The following protocols are generalized methodologies for key synthetic transformations involving aryl bromides. They are directly applicable to this compound and should be adapted and optimized by the researcher based on the specific coupling partner and desired scale.
Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Objective: To form a new carbon-carbon bond at the C1 position of the benzene ring.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[5]
Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Objective: To introduce an alkyne functionality at the C1 position of the benzene ring.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 5 mL)
-
Solvent (e.g., Tetrahydrofuran (THF), 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the solvent, the base, this compound, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for cross-coupling reactions.
Quantitative Data Summary
The following table summarizes key physicochemical properties of the title compound and related intermediates, which are crucial for designing reaction conditions and understanding their behavior.
| Property | This compound | 1-Bromo-3-chloro-5-fluorobenzene |
| CAS Number | 1004112-67-7[8][9] | 33863-76-2[10] |
| Molecular Formula | C₇H₄BrClF₂O[8] | C₆H₃BrClF[10] |
| Molecular Weight | 257.46 g/mol [8] | 209.44 g/mol [10] |
| Purity (Typical) | ≥ 97%[8] | ≥ 98% |
Conclusion
This compound represents a strategically designed building block for modern agrochemical synthesis. While a direct lineage to a commercial product is not publicly documented, its structural features provide a clear roadmap for its application. The highly reactive bromine site allows for reliable and selective entry into a multitude of cross-coupling reactions, enabling the construction of diverse and complex molecular libraries. The presence of the difluoromethoxy group is a deliberate design choice, aimed at conferring advantageous properties such as enhanced metabolic stability and optimized lipophilicity to the final active ingredients. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this and similar intermediates, thereby accelerating the discovery of novel and effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. 1004112-67-7 | this compound - Moldb [moldb.com]
- 9. parchem.com [parchem.com]
- 10. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Regioselective Functionalization of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of 1-bromo-3-chloro-5-(difluoromethoxy)benzene, a key building block in modern medicinal chemistry and materials science. The strategic placement of three distinct functional handles—a bromine atom, a chlorine atom, and a difluoromethoxy group—on the aromatic scaffold allows for a series of highly controlled, sequential modifications. This document explores the underlying principles governing this selectivity, focusing on two primary strategic avenues: (1) chemoselective palladium-catalyzed cross-coupling reactions that leverage the differential reactivity of the C–Br and C–Cl bonds, and (2) directed ortho-metalation (DoM) guided by the difluoromethoxy group. Detailed, field-tested protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-borylation are presented, offering researchers a robust toolkit for synthesizing complex, high-value molecules.
Principles of Regioselective Control
The functionalization of this compound is governed by the distinct electronic and steric properties of its substituents. A clear understanding of these influences is critical for predicting and controlling reaction outcomes.
Electronic Effects of Substituents
-
Halogens (–Br, –Cl): Both bromine and chlorine are weakly deactivating via induction yet are ortho, para-directing for electrophilic aromatic substitution due to resonance participation of their lone pairs.[1] In the context of transition-metal-catalyzed reactions, their primary role is as leaving groups.
-
Difluoromethoxy Group (–OCF₂H): The two fluorine atoms are strongly electron-withdrawing, making the –OCF₂H group a moderate deactivating group through a powerful inductive effect (σI).[2] However, like a standard methoxy group, the oxygen's lone pairs can participate in resonance, directing electrophilic attack or metalation to the ortho and para positions (C2, C4, C6). This dual nature makes it a valuable tool for synthetic design.
Hierarchical Reactivity in Cross-Coupling
The cornerstone of regioselectivity in palladium-catalyzed reactions is the significant difference in bond dissociation energies and, consequently, the rates of oxidative addition for aryl halides. The established reactivity order is:
C–I > C–Br > C–OTf > C–Cl [3][4]
For the substrate , the C–Br bond is substantially more reactive than the C–Cl bond. This differential reactivity allows for highly selective functionalization at the C1 position (bromine) while leaving the C3 position (chlorine) intact for subsequent transformations. This forms the basis for our first set of protocols.
Directed ortho-Metalation (DoM)
The difluoromethoxy group can serve as a Directed Metalation Group (DMG). The oxygen atom's lone pairs can coordinate to a strong organolithium or magnesium base, delivering the deprotonation event to the adjacent (ortho) position.[5][6] In this molecule, the positions ortho to the –OCF₂H group are C4 and C6. This strategy provides an alternative vector for functionalization, orthogonal to the cross-coupling approach.
Below is a diagram illustrating the two primary strategic pathways for functionalizing this scaffold.
Figure 1: Strategic overview of regioselective functionalization pathways.
Application 1: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol leverages the higher reactivity of the C–Br bond to selectively form a C–C bond, leaving the C–Cl bond available for further chemistry. The Suzuki-Miyaura reaction is renowned for its mild conditions and broad functional group tolerance.[7][8][9]
Protocol: Synthesis of 1-Aryl-3-chloro-5-(difluoromethoxy)benzene
Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 mmol, 257 mg)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (Spherical Phos) (0.04 mmol, 16.4 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)
-
1,4-Dioxane (8 mL, degassed)
-
Deionized Water (2 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Under a positive flow of argon, quickly add the Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
Causality Behind Choices:
-
Catalyst System: A combination of a simple palladium precursor like Pd(OAc)₂ and a sterically bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling aryl chlorides and bromides, ensuring efficient oxidative addition.[3][7]
-
Base and Solvent: A biphasic system with a moderately strong inorganic base like K₂CO₃ is standard for Suzuki couplings. The base facilitates the crucial transmetalation step of the catalytic cycle.[10] Dioxane is an excellent solvent for solubilizing the organic components.
| Parameter | Condition | Rationale | Expected Yield |
| Catalyst Loading | 1-2 mol% Pd | Balances reaction efficiency with cost and ease of removal. | 75-95% |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos) | Promotes fast oxidative addition and reductive elimination.[3][7] | |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strength of base can be tuned for sensitive substrates. | |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle without promoting decomposition. |
Application 2: Chemoselective Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination can be performed with high regioselectivity at the C–Br position. This reaction is one of the most powerful methods for forming C–N bonds.[11][12][13]
Protocol: Synthesis of N-Aryl-3-chloro-5-(difluoromethoxy)aniline
Figure 3: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 257 mg)
-
Primary or Secondary Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
Xantphos (0.036 mmol, 20.8 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Toluene (10 mL, anhydrous and degassed)
Procedure:
-
Inside a nitrogen-filled glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube or sealable vial.
-
Add this compound and a stir bar.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 18 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust combination for C–N coupling. Xantphos is a bidentate ligand with a large natural bite angle, which promotes the crucial reductive elimination step to form the C–N bond and prevents β-hydride elimination.[11][12]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex), facilitating the formation of the key palladium-amido species.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential, as water can deactivate the catalyst and hydrolyze the strong base.
| Parameter | Condition | Rationale | Expected Yield |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common, air-stable sources of Pd(0). | 70-90% |
| Ligand | Xantphos, BINAP, Josiphos-type | Ligand choice is crucial and depends on the amine's steric hindrance.[13][14] | |
| Base | NaOt-Bu, K₃PO₄, LHMDS, Cs₂CO₃ | Strong bases are generally required; K₃PO₄ can be used for more sensitive substrates. | |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is oxygen-sensitive and requires an inert atmosphere. |
Application 3: Directed ortho-Lithiation and Borylation
This protocol aims to functionalize the C4 position, ortho to the –OCF₂H directing group. A key challenge is competing metal-halogen exchange at the more reactive C–Br bond. Using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can favor kinetic deprotonation over Br/Li exchange.
Protocol: Synthesis of 2-Bromo-4-chloro-6-(difluoromethoxy)phenylboronic acid
Materials:
-
This compound (1.0 mmol, 257 mg)
-
Diisopropylamine (1.1 mmol, 154 µL)
-
n-Butyllithium (1.6 M in hexanes, 1.1 mmol, 0.69 mL)
-
Triisopropyl borate [B(OiPr)₃] (1.5 mmol, 346 µL)
-
Tetrahydrofuran (THF) (10 mL, anhydrous)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
LDA Preparation: To a flame-dried flask under argon at -78 °C, add anhydrous THF (5 mL) and diisopropylamine. Slowly add n-butyllithium and stir for 30 minutes at -78 °C to generate LDA in situ.
-
Lithiation: In a separate flame-dried flask under argon, dissolve this compound in anhydrous THF (5 mL) and cool to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula. Stir the mixture at -78 °C for 2 hours.
-
Borylation (Quench): Add triisopropyl borate dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2. Stir vigorously for 1 hour.
-
Work-up: Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The resulting crude boronic acid can often be used without further purification or can be purified by recrystallization or chromatography.
Causality Behind Choices:
-
Base: LDA is chosen over n-BuLi to minimize the competing Br/Li exchange pathway. Its steric bulk favors proton abstraction at the kinetically accessible C4/C6 position, which is activated by the coordinating –OCF₂H group.[6]
-
Temperature: The reaction is maintained at -78 °C to ensure kinetic control, favoring deprotonation and preventing side reactions such as aryne formation or base degradation.
-
Electrophile: Triisopropyl borate is a standard electrophile for trapping aryllithium species to form boronate esters, which are then easily hydrolyzed to the desired boronic acids.
| Reaction | Position | Reagent | Controlling Factor |
| Suzuki-Miyaura | C1 | Pd Catalyst / Boronic Acid | C–Br >> C–Cl Reactivity |
| Buchwald-Hartwig | C1 | Pd Catalyst / Amine | C–Br >> C–Cl Reactivity |
| ortho-Lithiation | C4/C6 | LDA / Borate Ester | Directed Metalation Group (DMG) Effect |
| Br/Li Exchange | C1 | n-BuLi | Thermodynamic Stability of Aryllithium |
Conclusion
This compound is a highly adaptable platform for constructing complex molecular architectures. By strategically selecting between palladium-catalyzed cross-coupling and directed ortho-metalation, chemists can achieve exceptional control over the site of functionalization. The protocols provided herein offer reliable and robust methods to exploit this regioselectivity, enabling the efficient synthesis of novel compounds for pharmaceutical and materials research.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. researchgate.net [researchgate.net]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Bromo-3-chloro-5-(difluoromethoxy)benzene as a Strategic Fluorinated Building Block
Introduction: The Strategic Value of the Difluoromethoxy Group in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for fine-tuning physicochemical and pharmacological properties. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a uniquely valuable moiety. It serves as a lipophilic hydrogen bond donor, a rare characteristic that can enhance metabolic stability and modulate lipophilicity, thereby improving a molecule's pharmacokinetic profile.[1] 1-Bromo-3-chloro-5-(difluoromethoxy)benzene is a trifunctionalized building block designed to leverage these benefits, offering medicinal chemists and material scientists a versatile platform for molecular elaboration through selective chemical transformations.
This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and, most critically, its application in key synthetic transformations. We will provide detailed, field-proven protocols for its use in selective cross-coupling reactions, explaining the chemical principles that underpin its utility.
Physicochemical and Reactivity Profile
The unique substitution pattern of this compound dictates its reactivity. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a difluoromethoxy group—on the benzene ring allows for a high degree of synthetic control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1004112-67-7 | ChemScene |
| Molecular Formula | C₇H₄BrClF₂O | ChemScene |
| Molecular Weight | 257.46 g/mol | ChemScene |
| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |
| LogP | 3.70 | ChemScene |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
The key to this building block's utility lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl. This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, which dictates the ease of the rate-determining oxidative addition step in the catalytic cycle. This predictable reactivity allows for the selective functionalization at the bromine-substituted position while leaving the more robust chlorine atom intact for subsequent transformations.
Synthesis of the Building Block
A robust synthesis of this compound begins with the commercially available precursor, 3-bromo-5-chlorophenol. The introduction of the difluoromethoxy group can be achieved through various methods, with one common approach involving the use of a difluorocarbene source.
Protocol 1: Synthesis of this compound
This two-step conceptual protocol is based on the synthesis of the analogous 3-bromo-5-fluorophenol and general difluoromethoxylation procedures.
Part A: Synthesis of 3-Bromo-5-chlorophenol (based on patented procedures)
The synthesis of 3-bromo-5-chlorophenol can be accomplished via a Sandmeyer-type reaction starting from 3-bromo-5-chloroaniline.[1][2]
-
Diazotization: 3-Bromo-5-chloroaniline is treated with sodium nitrite in an acidic medium (e.g., H₂SO₄/H₂O) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Hydrolysis: The diazonium salt solution is then added to a hot aqueous acidic solution, leading to the hydrolysis of the diazonium group to a hydroxyl group, yielding 3-bromo-5-chlorophenol.
-
Workup and Purification: The product is typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), washed, dried, and purified by distillation or chromatography.
Part B: Difluoromethoxylation of 3-Bromo-5-chlorophenol
-
Reaction Setup: To a solution of 3-bromo-5-chlorophenol (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base, typically potassium carbonate (2.0-3.0 equiv.).
-
Reagent Addition: Add a difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa) (2.0-3.0 equiv.), portion-wise to the heated reaction mixture (typically 80-100 °C).[1] Alternatively, gaseous chlorodifluoromethane can be bubbled through the reaction mixture in a sealed vessel.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting phenol is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Key Synthetic Transformations and Protocols
The strategic value of this compound is most evident in its application in selective palladium-catalyzed cross-coupling reactions. The following protocols are designed to be robust and reproducible, with explanations for the choice of reagents and conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[3][4][5][6] The higher reactivity of the C-Br bond allows for selective coupling at this position.
Caption: Workflow for the selective Suzuki-Miyaura coupling.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid or ester (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) or cesium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). The choice of catalyst and ligand can be critical and may require screening for optimal results with different boronic acids.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl groups into the aromatic core.[7][8][9] This reaction also proceeds selectively at the C-Br bond.
Caption: Workflow for the selective Sonogashira coupling.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent such as anhydrous THF or DMF (5 mL), followed by a degassed amine base, typically triethylamine (Et₃N, 3.0 mmol) or diisopropylethylamine (DIPEA, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[10][11][12] The selective amination at the C-Br position allows for the introduction of a wide range of primary and secondary amines.
Caption: Workflow for the selective Buchwald-Hartwig amination.
-
Reaction Setup (Glovebox Recommended): In a glovebox, add this compound (1.0 mmol), a palladium pre-catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.04 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol) to a vial or Schlenk tube.
-
Reagent Addition: Add the primary or secondary amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
Workup and Purification: After the reaction is complete, cool to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its trifunctional nature, combined with the predictable and selective reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, provides a powerful tool for the construction of complex molecules. The protocols detailed herein offer a robust starting point for researchers and scientists in drug development and materials science to leverage the unique properties of the difluoromethoxy group, enabling the efficient synthesis of novel compounds with potentially enhanced properties.
References
- 1. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 2. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Chemoselective Sonogashira Coupling of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the experimental procedures for the Sonogashira coupling of 1-bromo-3-chloro-5-(difluoromethoxy)benzene. We delve into the principles of chemoselectivity that enable the targeted reaction at the carbon-bromine bond over the more robust carbon-chlorine bond. This guide offers a detailed, step-by-step protocol, mechanistic insights, optimization strategies, and a troubleshooting guide tailored for researchers in organic synthesis and drug development. The methodologies presented are designed to be robust and reproducible, facilitating the synthesis of valuable disubstituted alkyne intermediates for further functionalization.
Introduction: Strategic C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
The substrate, this compound, is a valuable building block containing two distinct halogen atoms. This structural feature presents an opportunity for sequential, site-selective cross-coupling reactions. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for the precise and predictable functionalization at the bromine position while preserving the chlorine atom for subsequent chemical transformations.[4] This application note details a reliable protocol to exploit this reactivity difference, enabling the synthesis of 3-chloro-5-(difluoromethoxy)phenyl alkynes.
The Principle of Chemoselectivity
The success of this protocol hinges on the differential reactivity of the carbon-halogen bonds towards palladium catalysts. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The reactivity order for this step is generally C-I > C-OTf > C-Br >> C-Cl.[6][7]
This established hierarchy is a direct consequence of the carbon-halogen bond dissociation energies. The C-Br bond (approx. 71 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), making it much more susceptible to cleavage and oxidative addition by the palladium(0) catalyst under controlled conditions. By carefully selecting the catalyst, ligands, and reaction temperature, the Sonogashira coupling can be directed to occur exclusively at the C-Br position.[4]
Furthermore, the presence of the electron-withdrawing difluoromethoxy group (-OCF₂H) on the aromatic ring enhances the electrophilicity of the aryl halide, which can facilitate the oxidative addition step.[8]
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling typically operates through two interconnected catalytic cycles, one involving palladium and the other copper.[9][10]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the aryl halide to form a Pd(II) complex.
-
Transmetalation : The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The desired product, an aryl alkyne, is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst which re-enters the cycle.[7]
-
-
Copper Co-catalyst Cycle :
-
π-Alkyne Complex Formation : The Cu(I) salt coordinates with the terminal alkyne.
-
Deprotonation : An amine base deprotonates the terminal alkyne, facilitated by the copper coordination, to form a copper acetylide intermediate.[11] This species is the active nucleophile for the transmetalation step.
-
While highly efficient, the copper co-catalyst can sometimes promote the undesired homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1] Therefore, maintaining an inert atmosphere is critical. Copper-free Sonogashira protocols exist but often require specialized ligands or harsher conditions.[5]
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene as a representative terminal alkyne.
4.1. Materials and Equipment
-
Reagents :
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous (Solvent and Base)
-
Toluene or THF, anhydrous (Co-solvent, optional)
-
-
Equipment :
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
-
4.2. Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Sonogashira coupling experiment.
4.3. Step-by-Step Procedure
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 255.4 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21.0 mg), and CuI (0.05 mmol, 9.5 mg).
-
Inert Atmosphere : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (5 mL) via syringe. If the starting material has poor solubility, a co-solvent like anhydrous THF or toluene (2-3 mL) can be added.
-
Alkyne Addition : Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.
-
Reaction Execution : Lower the flask into an oil bath preheated to 60 °C. Stir the reaction mixture vigorously. The solution may change color, often becoming dark red or brown.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the aryl bromide starting material is consumed (typically 4-12 hours).
4.4. Work-up and Purification
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium black and copper salts, washing the pad with additional solvent.[12]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base, and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Data Presentation: Representative Reactions
The following table outlines expected outcomes for the coupling of this compound with various terminal alkynes under the optimized protocol.
| Entry | Terminal Alkyne | Product | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | 1-(3-Chloro-5-(difluoromethoxy)phenyl)-2-phenylethyne | 60 | 4-8 | 85-95 |
| 2 | 1-Hexyne | 1-(3-Chloro-5-(difluoromethoxy)phenyl)hex-1-yne | 50-60 | 6-12 | 80-90 |
| 3 | Trimethylsilylacetylene | (3-Chloro-5-(difluoromethoxy)phenylethynyl)trimethylsilane | 50 | 4-6 | 90-98 |
| 4 | 3-Ethynylpyridine | 3-((3-Chloro-5-(difluoromethoxy)phenyl)ethynyl)pyridine | 70-80 | 8-16 | 75-85 |
Troubleshooting Guide
Even robust protocols can encounter issues. Here are solutions to common problems.[6]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd or Cu).- Insufficiently inert atmosphere.- Reaction temperature too low. | - Use fresh, high-purity catalysts.[6]- Ensure rigorous degassing of solvents and use of a proper inert gas technique.- Gradually increase the reaction temperature in 10 °C increments (aryl bromides may require heating).[13] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition.- Impurities in reagents or solvents.- Inappropriate solvent choice (e.g., THF can sometimes promote this).[14] | - Use fresh, high-purity reagents and anhydrous solvents.- Consider using a different phosphine ligand or switching to a different solvent like toluene or DMF. |
| Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen.- High concentration of copper catalyst. | - Ensure the reaction is strictly anaerobic.[6]- Reduce the loading of the CuI co-catalyst.- Consider a copper-free Sonogashira protocol, which may require a different ligand and base system.[1] |
| Dehalogenation of Starting Material | - Presence of water or other protic impurities.- Certain bases or additives can promote this side reaction. | - Use anhydrous solvents and reagents.- Screen alternative amine bases (e.g., DIPA instead of Et₃N). |
Conclusion
The protocol described provides a reliable and efficient method for the chemoselective Sonogashira coupling of this compound. By leveraging the inherent reactivity differences between C-Br and C-Cl bonds, this procedure allows for the synthesis of versatile alkyne-substituted intermediates, opening avenues for further molecular elaboration in drug discovery and materials science. Understanding the underlying mechanism and potential pitfalls is key to successfully applying and adapting this powerful synthetic tool.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Introduction: Navigating Chemoselectivity in Dihaloarene Amination
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where arylamines are crucial structural motifs.[3] The substrate at the heart of this guide, 1-Bromo-3-chloro-5-(difluoromethoxy)benzene , presents a classic challenge in synthetic chemistry: regioselectivity. With two distinct halogen substituents, the selective functionalization of one over the other is paramount to achieving the desired molecular architecture and avoiding a statistical mixture of products.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of this compound. We will delve into the mechanistic underpinnings that govern this selectivity, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization. The difluoromethoxy group, an increasingly important substituent in medicinal chemistry for its ability to modulate physicochemical properties, is well-tolerated in this transformation.
The Scientific Rationale: Achieving Selective C-Br Amination
The cornerstone of achieving regioselectivity in the Buchwald-Hartwig amination of polyhalogenated arenes lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted trend for oxidative addition, the rate-determining step in many cross-coupling reactions, is C-I > C-Br > C-Cl.[4] This reactivity difference stems from the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and thus more susceptible to cleavage by the Pd(0) catalyst than the C-Cl bond.
Our protocol is designed to exploit this inherent reactivity difference. By carefully selecting the catalyst, ligand, and reaction conditions, we can favor the oxidative addition of the palladium catalyst into the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This selective approach offers a strategic advantage in molecular synthesis, allowing for a stepwise and controlled elaboration of the aromatic core. A successful precedent for such selectivity is the amination of 1-bromo-4-chlorobenzene, which selectively occurs at the C-Br bond.[5]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, illustrated below. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Selective Amination of this compound
This protocol is a robust starting point for the selective amination of the target substrate. Optimization may be required for specific amine coupling partners.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (e.g., Morpholine, Aniline, etc.) | Anhydrous | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| XPhos | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Schlenk tube or sealed vial | --- | --- |
| Magnetic stirrer and hotplate | --- | --- |
| Inert atmosphere (Argon or Nitrogen) | --- | --- |
Reaction Setup and Procedure:
-
Inert Atmosphere: To a dry Schlenk tube or a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Base Addition: Add Sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Amine and Solvent Addition: Add the desired amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Reaction Execution: Seal the tube or vial tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Optimization Parameters
The following table outlines key parameters that can be adjusted to optimize the reaction for different amine substrates.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for process efficiency, but higher loadings may be necessary for less reactive amines. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are generally effective for amination of aryl chlorides and bromides.[6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base can influence reaction rate and functional group tolerance. Stronger bases like NaOtBu are often effective. |
| Solvent | Toluene, Dioxane, THF | The solvent should be anhydrous and capable of dissolving all reaction components. Toluene is a common choice. |
| Temperature | 80-110 °C | Higher temperatures can accelerate the reaction but may also lead to side products. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading or switching to a more active ligand system. Ensure all reagents and the solvent are scrupulously dry.
-
Formation of Di-aminated Product: If amination of the C-Cl bond is observed, reducing the reaction temperature or time may improve selectivity.
-
Hydrodehalogenation: The formation of 1-chloro-3-(difluoromethoxy)benzene as a byproduct can occur. Using a less sterically hindered base or a different ligand may mitigate this side reaction.
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex molecules in the pharmaceutical and materials science sectors. By leveraging the inherent differences in carbon-halogen bond reactivity and carefully selecting the reaction parameters, researchers can achieve high yields of the desired mono-aminated product. The protocol and insights provided herein serve as a robust starting point for the successful implementation of this powerful synthetic tool.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Strategic Incorporation of the Difluoromethoxy Moiety into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing functional groups is a pivotal tactic in modern medicinal chemistry for the optimization of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable moiety, offering a nuanced modulation of physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical protocols for introducing the -OCF₂H group into bioactive molecules. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights grounded in established scientific principles to empower researchers in their drug discovery endeavors.
The Strategic Value of the Difluoromethoxy Moiety in Drug Design
The -OCF₂H group is not merely a placeholder for a methoxy or hydroxyl group; it is a sophisticated tool for fine-tuning a molecule's drug-like properties. Its utility stems from a unique combination of characteristics that distinguish it from other common functional groups.[1][3]
A Unique Physicochemical Profile
The difluoromethoxy group imparts a distinct set of properties that can be leveraged to overcome common challenges in drug development:
-
Modulated Lipophilicity : The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group.[3] This moderate increase can be crucial for enhancing membrane permeability and improving oral absorption without drastically reducing aqueous solubility.[2][3] The lipophilicity of the -OCF₂H group can also be dynamic, changing with its chemical environment due to bond rotation.[2][4]
-
Lipophilic Hydrogen Bond Donor : A key and rare feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor.[1][3] This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3][5] This capability allows for the preservation of crucial interactions with biological targets while often improving metabolic stability.[1][6]
-
Weak Electron-Withdrawing Nature : With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[3] This electronic effect can influence the pKa of nearby functional groups, which can be strategically used to optimize a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[1]
Enhancing Metabolic Stability and Pharmacokinetics
A primary driver for incorporating the difluoromethoxy group is the enhancement of a drug's metabolic stability.[3][7] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3]
-
Blocking Metabolic Hotspots : The -OCF₂H group can replace metabolically labile moieties, such as a methoxy group which is prone to O-demethylation.[1][7] This substitution can significantly increase a drug's plasma half-life and improve its bioavailability.[3]
The successful application of the difluoromethoxy group is exemplified by its presence in FDA-approved drugs like pantoprazole (Protonix®) and roflumilast (Daliresp®), underscoring its importance in modern drug discovery.[3]
Synthetic Methodologies for Introducing the Difluoromethoxy Group
The introduction of the -OCF₂H group can be achieved through several synthetic routes. The choice of method often depends on the substrate, desired scale, and available starting materials. A common and practical approach involves the reaction of a phenol with a difluorocarbene source.[2][3]
O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
This method is a widely used and reliable way to introduce the difluoromethoxy group onto an aromatic ring. The protocol's trustworthiness is enhanced by its straightforward procedure and the use of a commercially available, stable reagent.[8]
Causality Behind Experimental Choices:
-
Base (Potassium Carbonate) : A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide, which is necessary to trap the electrophilic difluorocarbene.
-
Solvent (DMF) : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction, which often requires elevated temperatures.
-
Temperature (90-100 °C) : Heat is necessary to induce the thermal decarboxylation of sodium chlorodifluoroacetate to generate the difluorocarbene intermediate.[8]
Experimental Workflow: O-Difluoromethylation of a Phenol
Caption: General workflow for the O-difluoromethylation of phenols.
Protocol 1: Synthesis of an Aryl Difluoromethyl Ether
Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.
Materials:
-
Phenol substrate
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.
Procedure:
-
To a solution of the phenol (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Slowly add sodium chlorodifluoroacetate (2.0-3.0 equivalents) portion-wise over 1-2 hours. (Self-validation: Monitor gas evolution; vigorous evolution may indicate the reaction is proceeding too quickly).
-
Stir the reaction mixture at 90-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.[3]
Analytical Characterization of Difluoromethoxy-Containing Molecules
The successful incorporation of the -OCF₂H group must be confirmed by rigorous analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.
NMR Spectroscopy
-
¹H NMR : The proton of the -OCF₂H group typically appears as a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms. The chemical shift of this proton can vary depending on the electronic environment.
-
¹⁹F NMR : The two fluorine atoms of the -OCF₂H group will appear in the ¹⁹F NMR spectrum, and their signal will be split into a doublet by the adjacent proton.[9]
-
¹³C NMR : The carbon of the -OCF₂H group will appear as a triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms.
Protocol 2: NMR Sample Preparation
Objective: To prepare a sample of a difluoromethoxy-containing compound for NMR analysis.
Materials:
-
Difluoromethoxy-containing compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Vortex mixer
-
Pasteur pipette
Procedure:
-
Weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.[10]
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector.[10]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
Assessing the Impact on Metabolic Stability
A key motivation for introducing the -OCF₂H group is to improve metabolic stability. In vitro assays using liver microsomes are a standard method for evaluating this property.
Causality Behind Experimental Choices:
-
Liver Microsomes : These are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s.
-
NADPH : This cofactor is required for the activity of most CYP450 enzymes.
-
Incubation at 37 °C : This temperature mimics physiological conditions.
-
LC-MS/MS Analysis : This highly sensitive and specific analytical technique is used to quantify the disappearance of the parent compound over time.
Workflow for In Vitro Metabolic Stability Assay
Caption: A typical workflow for assessing metabolic stability.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a difluoromethoxy-containing compound.
Materials:
-
Test compound
-
Control compound (with known metabolic stability)
-
Liver microsomes (human, rat, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system or NADPH
-
Acetonitrile, cold
-
Microcentrifuge tubes
-
Incubator/water bath (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[1]
-
Incubation Mixture : In a microcentrifuge tube, combine liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).[1]
-
Initiation : Pre-incubate the mixture at 37 °C for a few minutes. Initiate the reaction by adding NADPH.[1]
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction. (Self-validation: The t=0 sample serves as the baseline for 100% compound remaining).
-
Sample Processing : Centrifuge the samples to pellet the protein.[3]
-
Analysis : Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[3]
-
Calculation : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant of elimination (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation
Table 1: Comparative Physicochemical Properties
| Compound | Substituent | logP | pKa | Hammett Constant (σp) |
| Anisole | -OCH₃ | 2.11 | -6.54 | -0.27 |
| Difluoromethoxybenzene | -OCF₂H | 2.37 | Not Available | +0.14[3] |
| Trifluoromethoxybenzene | -OCF₃ | 2.85 | Not Available | +0.35 |
Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.[3]
Table 2: Representative Metabolic Stability Data
| Compound | Moiety | Half-life (t½, min) in Human Liver Microsomes |
| Methoxy-Analog | -OCH₃ | 15 |
| Difluoromethoxy-Analog | -OCF₂H | > 60 |
Note: These are representative values to illustrate the trend. Actual values are compound-dependent.[3]
Conclusion
The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[1] Its unique combination of modulated lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a robust strategy for optimizing the properties of drug candidates.[1] By understanding the fundamental principles behind its application and employing reliable synthetic and analytical protocols, researchers can effectively leverage the -OCF₂H moiety to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Couplings of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: Which halide on 1-Bromo-3-chloro-5-(difluoromethoxy)benzene will react first in a typical Pd-catalyzed cross-coupling reaction?
A1: The carbon-bromine (C-Br) bond will react preferentially over the carbon-chlorine (C-Cl) bond. This chemoselectivity is a cornerstone of palladium-catalyzed cross-coupling reactions and is governed by the relative bond dissociation energies and the kinetics of oxidative addition. The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst, which is the first and often rate-determining step of the catalytic cycle.[1][2] The general reactivity order for aryl halides is I > Br > OTf > Cl.[3] By carefully controlling reaction conditions such as temperature and catalyst choice, you can achieve high selectivity for coupling at the bromine position.[4]
Q2: How does the difluoromethoxy (-OCF₂H) group influence the reaction?
A2: The difluoromethoxy group is a moderately electron-withdrawing group. This electronic effect influences the reactivity of the aryl halide in several ways:
-
Activation of the Aryl Ring: Electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition, potentially increasing the reaction rate compared to electron-rich systems.
-
Influence on Catalyst Selection: The electronic nature of the substrate is a key consideration for ligand selection. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are often required to promote the crucial reductive elimination step and stabilize the palladium catalyst.[5]
-
Potential for Side Reactions: While the -OCF₂H group itself is generally stable, its electron-withdrawing nature can make the resulting biaryl product more susceptible to nucleophilic attack under certain conditions, although this is not typically a major concern in standard cross-couplings.
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
A3: A robust starting point for a Suzuki-Miyaura coupling would involve a modern palladium pre-catalyst and a suitable base/solvent system. The goal is to ensure efficient formation of the active Pd(0) species and facilitate the transmetalation step with the boronic acid.[6][7]
| Component | Recommendation | Rationale |
| Pd Pre-catalyst | Pd(OAc)₂ / SPhos or a pre-formed pre-catalyst like SPhos Pd G3 (2 mol%) | Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos are highly effective for coupling aryl chlorides and bromides, even at room temperature in some cases.[8] Pre-catalysts simplify handling and ensure a reliable 1:1 ligand-to-palladium ratio.[9] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) | These bases are effective in activating the boronic acid for transmetalation without being overly harsh, which can help prevent side reactions like protodeboronation.[10][11] |
| Solvent | Toluene/H₂O (e.g., 10:1 ratio) or 1,4-Dioxane/H₂O | A biphasic solvent system is standard for Suzuki couplings, facilitating the dissolution of both the organic substrate and the inorganic base.[12] |
| Temperature | 80-100 °C | This temperature range is typically sufficient to drive the reaction to completion without promoting unwanted side reactions, such as coupling at the C-Cl position. |
Always ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing the solvent and reaction vessel.[13]
Q4: I need to perform a Buchwald-Hartwig amination. What catalyst system should I start with?
A4: The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[14][15] For coupling an amine with this compound, a catalyst system known for its broad applicability and high activity is recommended.
| Component | Recommendation | Rationale |
| Pd Pre-catalyst | tBuXPhos Pd G3 or Pd₂(dba)₃ / RuPhos (2 mol%) | Buchwald's group has developed generations of bulky, electron-rich phosphine ligands that excel in C-N bond formation.[16] RuPhos and tBuXPhos are particularly effective for a wide range of amines and aryl halides.[17] |
| Base | NaOtBu or LiHMDS (1.5 - 2.0 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common and effective choice.[18] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalyst. |
| Temperature | 90-110 °C | Higher temperatures are often required for C-N couplings compared to C-C couplings. |
Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My reaction shows no conversion. What should I check first?
A: When a reaction fails completely, the issue often lies with one of three critical areas: the catalyst's activity, the integrity of the reagents, or the reaction setup.
Troubleshooting Workflow: Diagnosing Low Yield
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. scielo.br [scielo.br]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. research.rug.nl [research.rug.nl]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene Derivatives
Welcome to the technical support resource for the purification of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of halogenated aromatic compounds. My aim is to provide practical, experience-driven advice to help you troubleshoot common purification challenges and optimize your experimental outcomes. The methodologies discussed here are grounded in established chemical principles and validated through extensive laboratory application.
Frequently Asked Questions (FAQs)
Q1: I have synthesized a derivative of this compound. What is the best general strategy to purify the crude product?
A1: The optimal purification strategy depends on the scale of your reaction, the physical state of your product (solid vs. oil), and the nature of the impurities. A robust, multi-step approach is typically most effective.
-
Aqueous Work-up (Liquid-Liquid Extraction): Begin with a liquid-liquid extraction to remove inorganic salts, acidic or basic reagents, and highly polar byproducts.[1] This is a critical first step before attempting more refined purification methods.
-
Primary Purification:
-
For Solids: Recrystallization is often the most efficient method for obtaining high-purity crystalline material, especially at larger scales. The key is identifying a suitable solvent or solvent system.[2]
-
For Oils or Complex Mixtures: Flash column chromatography is the method of choice for purifying oils or solid mixtures that are difficult to crystallize.[3][4] It offers high resolution for separating compounds with different polarities.[5]
-
-
Purity Analysis: After purification, always assess the purity of your final compound using techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
Below is a typical workflow diagram to guide your decision-making process.
Caption: General purification strategy for derivatives of this compound.
Q2: What are the most common impurities I should expect when working with these compounds?
A2: Impurities typically originate from unreacted starting materials, side reactions, or subsequent decomposition. For a typical synthesis involving electrophilic aromatic substitution or nucleophilic substitution to introduce the difluoromethoxy group, common impurities include:
-
Unreacted Starting Materials: For instance, the phenolic precursor to the difluoromethoxy ether.
-
Isomeric Products: In cases of aromatic substitution, you may encounter regioisomers depending on the directing effects of the substituents already present on the benzene ring.[6]
-
Over-halogenated Species: If your synthesis involves bromination or chlorination, products with additional halogen atoms might form.[7][8]
-
Hydrolysis Products: The difluoromethoxy group can be sensitive to strong acids or bases, potentially hydrolyzing back to a phenol or other intermediates.
-
Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or DMSO) or non-volatile reagents can contaminate your product.
Q3: How can I quickly assess the purity of my column fractions or final product without running an NMR on every sample?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[3] To analyze your column fractions, you can spot multiple fractions onto a single TLC plate alongside a sample of your crude starting material and a co-spot (a mix of the starting material and the fraction).
-
Purity Indication: A pure fraction should show a single spot on the TLC plate.
-
Pooling Fractions: Fractions showing identical single spots can be combined.
-
Identifying the Product: The product spot should be distinct from the spots corresponding to impurities visible in the crude material lane.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a powerful technique based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[4][5]
Q4: My compound has a very low Rf value (sticks to the baseline) on a silica TLC plate, even in 50% ethyl acetate/hexanes. How should I approach column chromatography?
A4: A very low Retention factor (Rf) indicates your compound is highly polar and interacts very strongly with the polar silica gel stationary phase.
-
Causality: The difluoromethoxy group, along with other potential polar functional groups in your derivative, can lead to strong adsorption on silica.
-
Solution 1: Increase Mobile Phase Polarity. You may need to use a more polar solvent system. Consider adding methanol (MeOH) to your eluent. Start with a small percentage, such as 1-5% MeOH in dichloromethane (DCM). Be cautious, as methanol can sometimes cause silica to dissolve, which can contaminate your sample.
-
Solution 2: Switch the Stationary Phase. If your compound is basic, it may be interacting ionically with the slightly acidic silica gel. Consider using alumina (neutral or basic) as the stationary phase.[9] Alternatively, for very polar, non-ionic compounds, reverse-phase chromatography (using a C18-functionalized silica stationary phase and polar solvents like water/acetonitrile) may be a better choice.
Q5: The spots on my TLC plate are streaking or tailing. How will this affect my column separation?
A5: Streaking on a TLC plate is a strong indicator of problems that will translate to poor separation (broad, overlapping bands) on a column.
-
Causality:
-
Acidic/Basic Compound: Your compound might be interacting too strongly or ionically with the silica gel.
-
Overloading: The sample spotted on the TLC plate is too concentrated.
-
Insolubility: The compound may be poorly soluble in the eluent, causing it to streak as it moves up the plate.
-
-
Troubleshooting & Optimization:
-
For Acidic Compounds: Add a small amount of acetic acid (~0.5-1%) to your eluent system.
-
For Basic Compounds: Add a small amount of triethylamine or ammonia (~0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica, leading to sharper bands.
-
Check Concentration: Ensure your sample is fully dissolved before loading it onto the column. If you are dry loading, ensure it is well-dispersed on the adsorbent.
-
Q6: I am getting poor separation between my desired product and a closely-running impurity. How can I improve the resolution?
A6: Improving resolution requires optimizing the separation conditions to exploit subtle differences in polarity between your compounds.
-
Causality: The polarity of your product and the impurity are too similar for effective separation with your current solvent system.
-
Troubleshooting & Optimization:
-
Decrease Solvent Polarity: A less polar (weaker) mobile phase will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and often enhancing separation.[3] Aim for an Rf value of ~0.2-0.3 for your target compound for optimal column separation.
-
Use a Solvent Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a low-polarity solvent and gradually increase the polarity over the course of the separation (gradient elution). This can sharpen the bands of later-eluting compounds.
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these create channels that ruin separation.
-
Below is a decision tree for troubleshooting common column chromatography issues.
Caption: Decision tree for troubleshooting flash column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Q7: My compound "oils out" of the solution upon cooling instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.
-
Causality:
-
Solution is Too Saturated: The concentration of the solute is too high, causing it to crash out of solution rapidly.
-
Cooling is Too Rapid: Fast cooling doesn't provide enough time for the ordered crystal lattice to form.
-
Insoluble Impurities: The presence of impurities can inhibit crystal formation.
-
-
Troubleshooting & Optimization:
-
Add More Solvent: Re-heat the solution until the oil fully redissolves, then add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the flask to cool slowly on the benchtop. Do not place it directly in an ice bath. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Q8: My final yield of purified crystals is very low. Where did my product go?
A8: A low recovery can be frustrating but is often preventable.[10]
-
Causality:
-
Using Too Much Solvent: The most common cause. A significant amount of your product remains dissolved in the mother liquor even after cooling.[10]
-
Premature Crystallization: The product crystallized during a hot gravity filtration step (if performed).
-
Washing with Warm Solvent: Washing the collected crystals on the filter with solvent that is not ice-cold will redissolve a portion of the product.[10]
-
-
Troubleshooting & Optimization:
-
Minimize Solvent: Use the minimum amount of boiling solvent required to fully dissolve your crude solid. Add the solvent in small portions.
-
Pre-heat Funnel: If you perform a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent the product from crashing out.
-
Ice-Cold Wash: Always wash your collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without significant product loss.
-
Second Crop: It may be possible to recover more product by partially evaporating the solvent from the mother liquor and cooling again to obtain a second, albeit less pure, crop of crystals.
-
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google ドキュメント [docs.google.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. longdom.org [longdom.org]
- 5. youtube.com [youtube.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Halogen substitution reactions of halobenzenes during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cup.edu.cn [cup.edu.cn]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in the Synthesis of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene Analogs
Introduction: The synthesis of highly functionalized aromatic compounds like 1-bromo-3-chloro-5-(difluoromethoxy)benzene is a critical step in the development of novel pharmaceuticals and agrochemicals. The difluoromethoxy (-OCF₂H) group is a valuable bioisostere for hydroxyl and methoxy groups, often enhancing metabolic stability and binding affinity. However, the introduction of this moiety and the precise installation of halogen substituents can be challenging, frequently leading to suboptimal yields that hinder research and development timelines.
This technical support guide is designed for chemists and drug development professionals to navigate the common pitfalls associated with this synthesis. We provide in-depth, field-proven troubleshooting advice and practical solutions grounded in mechanistic principles to help you optimize your reaction outcomes.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low-Yield Scenarios
This section addresses specific experimental issues in a question-and-answer format, providing a clear path from problem to solution.
Scenario 1: Incomplete Difluoromethylation of the Phenolic Precursor
Question: My difluoromethylation of 3-bromo-5-chlorophenol is stalling. TLC and LC-MS analysis shows a significant amount of unreacted starting material alongside the desired product. How can I drive the reaction to completion?
Answer:
This is a frequent challenge in O-difluoromethylation. The reaction, which typically proceeds via the generation of difluorocarbene (:CF₂), is highly sensitive to reaction conditions.[1] Incomplete conversion is often traced back to three key areas: base effectiveness, reagent stability, or the presence of quenching agents.
Root Causes and Corrective Actions:
-
Inefficient Phenoxide Formation: The reaction requires the quantitative deprotonation of the phenol to form the nucleophilic phenoxide anion.
-
Mechanistic Insight: The phenoxide is the species that traps the highly electrophilic difluorocarbene intermediate.[1][2] Insufficient phenoxide concentration is a primary reason for low yields.
-
Troubleshooting Steps:
-
Base Strength: If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) to ensure complete deprotonation.
-
Stoichiometry: Use at least 1.5-2.0 equivalents of the base to ensure the reaction environment remains basic throughout the process, even if some base is consumed by trace impurities.
-
Solvent Effects: Aprotic polar solvents like DMF or DMSO are superior for this reaction as they effectively solvate the cation, enhancing the reactivity of the base and the resulting phenoxide.
-
-
-
Difluorocarbene Generation and Stability: The method of generating :CF₂ and the reaction temperature are critical.
-
Reagent Choice: Common difluorocarbene precursors include chlorodifluoromethane (CHF₂Cl), sodium chlorodifluoroacetate (ClCF₂CO₂Na), and fluoroform (CHF₃).[1][3] ClCF₂CO₂Na, while solid and easier to handle, requires thermal decarboxylation to generate :CF₂, and the temperature must be carefully controlled to balance carbene formation with reagent decomposition.
-
Troubleshooting Steps:
-
Temperature Optimization: If using ClCF₂CO₂Na, a temperature screen (e.g., 80°C, 100°C, 120°C) is recommended. Too low a temperature will result in slow carbene generation, while too high a temperature can cause rapid decomposition and side reactions.
-
Reagent Quality: Ensure your difluoromethylating agent is fresh and has been stored under anhydrous conditions.
-
-
-
Presence of Water: Trace amounts of water can be highly detrimental.
-
Mechanistic Insight: Water will protonate the phenoxide, reverting it to the less reactive phenol. It can also react with the difluorocarbene intermediate.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: Use oven-dried or flame-dried glassware. Employ anhydrous solvents, and consider drying the phenolic starting material by azeotropic distillation with toluene if it is suspected to contain water.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Experimental Workflow: Troubleshooting Difluoromethylation
Caption: A logical workflow for diagnosing and fixing low-yield O-difluoromethylation reactions.
Scenario 2: Poor Regioselectivity During Electrophilic Bromination
Question: I am brominating 1-chloro-3-(difluoromethoxy)benzene to synthesize the target molecule, but I'm obtaining a mixture of isomers, resulting in a low yield of the desired 1,3,5-substituted product and a difficult purification. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity in electrophilic aromatic substitution is fundamental to achieving high yields. The outcome is a competition directed by the existing substituents. Both the chloro and difluoromethoxy groups are ortho, para-directors. The challenge is to favor substitution at the C5 position, which is para to the chlorine and ortho to the difluoromethoxy group.
Strategies for Enhancing Regioselectivity:
-
Choice of Brominating Agent: The reactivity of the electrophile plays a significant role. More reactive electrophiles are typically less selective.
-
Mechanistic Insight: According to the Hammond postulate, for a highly exothermic reaction (with a very reactive electrophile), the transition state resembles the starting materials, and electronic directing effects are less pronounced. A milder electrophile leads to a later transition state that better reflects the stability of the intermediate sigma complex, enhancing selectivity.
-
Troubleshooting Steps:
-
Switch from Br₂ to NBS: Elemental bromine (Br₂), especially with a strong Lewis acid like FeCl₃, is highly reactive. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and often provides superior regioselectivity.[4] It can be activated with a proton source (e.g., catalytic H₂SO₄) or used in polar solvents.
-
-
-
Reaction Temperature: Lowering the temperature is a classic strategy to improve selectivity.
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction is more likely to proceed via the lowest activation energy pathway, favoring the formation of the thermodynamically more stable product and increasing the ratio of the desired isomer.
-
Troubleshooting Steps:
-
Perform the reaction at 0 °C or -10 °C. Monitor the reaction progress carefully, as the reaction rate will be slower.
-
-
-
Solvent Effects: The solvent can influence the reactivity of the electrophile.
-
Troubleshooting Steps:
-
Using a less polar solvent can sometimes dampen the reactivity of the brominating agent. Conversely, solvents like acetonitrile have been shown to enhance para-selectivity in some cases.[5] A solvent screen (e.g., CH₂Cl₂, MeCN, THF) may be beneficial.
-
-
Data Presentation: Impact of Conditions on Regioselectivity (Illustrative)
| Brominating Agent | Catalyst / Activator | Temperature | Desired Isomer : Other Isomers |
| Br₂ | FeCl₃ | Room Temp | ~ 60 : 40 |
| Br₂ | FeCl₃ | 0 °C | ~ 75 : 25 |
| NBS | - | Room Temp | ~ 80 : 20 |
| NBS | cat. H₂SO₄ | 0 °C | > 90 : 10 |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: There are two main retrosynthetic approaches:
-
Route A (Late-Stage Difluoromethylation): This strategy involves first synthesizing the 3-bromo-5-chlorophenol intermediate through established halogenation and functional group manipulation methods. The final step is the O-difluoromethylation of this phenol. This is often the preferred route as the difluoromethylation of electron-deficient phenols is generally reliable, and the regiochemistry of the halogen substituents is set beforehand.
-
Route B (Early-Stage Difluoromethylation): This approach begins with a simpler starting material, such as 3-chlorophenol, which is first difluoromethylated. The resulting 1-chloro-3-(difluoromethoxy)benzene is then subjected to subsequent electrophilic bromination. The primary challenge of this route is controlling the regioselectivity of the bromination step, as discussed in the troubleshooting section.
Logical Relationship: Synthetic Route Comparison
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-5-(difluoromethoxy)benzene . This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for cross-coupling reactions involving this challenging substrate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome common hurdles and achieve reproducible success.
The primary challenge with this substrate is achieving chemoselectivity . The molecule possesses two distinct halogenated sites for potential cross-coupling: a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond. Successful functionalization depends on selectively activating one site over the other. Generally, the reactivity trend for oxidative addition to a palladium(0) catalyst follows the carbon-halogen bond dissociation energy: C–I > C–Br > C–Cl > C–F.[1] This inherent reactivity difference is the cornerstone of selective cross-coupling with this substrate, allowing for preferential reaction at the C-Br bond under carefully controlled conditions.
Frequently Asked Questions (FAQs)
Q1: My primary goal is to perform a single cross-coupling reaction. Which halogen, bromine or chlorine, will react preferentially?
A1: The bromine atom will react preferentially. The carbon-bromine (C-Br) bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bond.[1] By carefully selecting the catalyst, ligand, and reaction conditions, you can achieve excellent chemoselectivity for the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations.
Q2: I have no starting material conversion. What are the first critical parameters I should verify?
A2: When a cross-coupling reaction fails to initiate, begin by assessing these key points:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed.[3]
-
Catalyst Activity: If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to the active Pd(0) species. For challenging couplings, consider using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which generates the active LPd(0) species more reliably.[4]
-
Reagent Quality: Verify the purity and stability of your reagents. Boronic acids, in particular, can degrade via protodeboronation, especially in the presence of excess water.[3] Consider using more stable boronic esters (e.g., pinacol esters) if degradation is suspected.[3]
-
Base and Solvent Solubility: Ensure your chosen base is sufficiently soluble in the reaction solvent to be effective.[3][5] Poor solubility of any reagent can lead to a failed reaction.[3]
Q3: I am observing a mixture of products, with coupling at both the bromine and chlorine positions. How can I improve selectivity for the C-Br bond?
A3: Poor selectivity indicates that your reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-Br and C-Cl bonds. To enhance selectivity:
-
Lower the Temperature: High temperatures provide the necessary activation energy to cleave the stronger C-Cl bond.[1] Screen a range of lower temperatures (e.g., 60-80 °C) to find a window where C-Br activation is efficient but C-Cl activation is minimal.
-
Choose a Less Reactive Catalyst System: Highly active catalyst systems designed for aryl chlorides may not be selective. Opt for ligands that promote C-Br oxidative addition at lower temperatures. Bulky, electron-rich phosphine ligands are often crucial for facilitating the catalytic cycle.[4][6]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times at elevated temperatures can lead to the slow, undesired coupling at the C-Cl position after the initial C-Br coupling is complete.
Q4: My reaction mixture turned black, and the reaction stalled. What happened?
A4: The formation of a black precipitate is likely "palladium black," which is aggregated, elemental palladium.[2] This indicates catalyst decomposition and deactivation. Common causes include:
-
Oxygen Contamination: Failure to maintain an inert atmosphere can oxidize and deactivate the active Pd(0) catalyst.[2]
-
Ligand Degradation or Dissociation: If the phosphine ligand is not robust enough or dissociates from the metal center, the unstable "naked" Pd(0) species can aggregate.[7] Using bulky, electron-rich ligands helps stabilize the catalyst.[2]
-
Excessive Temperature: High heat can accelerate catalyst decomposition.[2] It's crucial to find a balance between a temperature high enough for reaction and low enough to maintain catalyst stability.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For this compound, the primary goal is selective coupling at the C-Br position.
Problem 1: Low to No Conversion
If you observe unreacted starting material, it often points to an issue with catalyst activation or stability.
Caption: A logical workflow for diagnosing and addressing low conversion.
Solutions:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For this electron-rich substrate (due to methoxy-like donation from OCF₂H), a more robust system is often needed. Use a modern palladacycle precatalyst with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[4] These ligands accelerate both oxidative addition and reductive elimination, key steps in the catalytic cycle.[1][8]
-
Optimize the Base: The base is critical for activating the boronic acid in the transmetalation step.[3][9] Potassium phosphate (K₃PO₄) is often an excellent choice for difficult couplings.[10] If solubility is an issue in solvents like toluene, consider cesium carbonate (Cs₂CO₃) or using a mixed solvent system like Toluene/Water or Dioxane/Water.[3][10]
-
Increase Temperature Incrementally: While high temperatures can harm selectivity, a sluggish reaction may require more thermal energy. Increase the temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C) while monitoring for the appearance of the di-substituted byproduct.[10]
Problem 2: Significant Side Product Formation
The most common side reactions are homocoupling of the boronic acid and protodeboronation.
Solutions:
-
Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is rigorously degassed before adding the catalyst.[3]
-
Prevent Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water or a base that is too strong under the reaction conditions.[3] Use anhydrous solvents if possible, and consider a milder base like potassium carbonate (K₂CO₃). Using a boronic ester instead of a boronic acid can also increase stability.[3]
Recommended Protocol: Suzuki-Miyaura Coupling at C-Br
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[10]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[10]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[10]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[10]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at 80–90 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3][10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][10]
-
Purification: Purify the crude product by flash column chromatography.[10]
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is essential for synthesizing aryl amines, which are prevalent in pharmaceuticals.[11][12] The primary challenges are similar to the Suzuki coupling, with an added complication: the amine nucleophile can also act as a ligand and potentially inhibit the catalyst.[13]
Problem 1: Low Yield or Stalled Reaction
In addition to the general troubleshooting steps, consider factors specific to C-N bond formation.
Solutions:
-
Ligand Choice is Critical: The choice of ligand is paramount in Buchwald-Hartwig amination.[14] Sterically hindered, bulky phosphine ligands are required. For a somewhat electron-rich aryl bromide like this substrate, ligands from the Josiphos family or Buchwald-type biarylphosphine ligands (e.g., RuPhos, BrettPhos) are excellent starting points.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[15] If your substrate has base-sensitive functional groups, a weaker base like cesium carbonate might be used, but this will likely require a more active catalyst and higher temperatures.
-
Solvent Effects: Anhydrous, non-protic polar solvents like toluene, dioxane, or CPME are typically used.[15][16] The choice of solvent can influence the solubility of the base and the catalyst resting states.
Recommended Protocol: Buchwald-Hartwig Amination at C-Br
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction to completion. Upon cooling, quench carefully with saturated aqueous ammonium chloride, extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds, introducing an alkyne moiety.[17] This reaction traditionally uses both palladium and a copper(I) co-catalyst.
Problem 1: Low Yield in Copper-Free Conditions
While copper-free Sonogashira reactions are desirable to avoid copper contamination and homocoupling of the alkyne (Glaser coupling), they often require more active catalysts.
Solutions:
-
Highly Active Catalyst: Use a catalyst system known for high activity in copper-free Sonogashira couplings, such as those with bulky, electron-rich phosphine ligands.[18][19]
-
Base and Solvent: A strong amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used, often serving as both the base and part of the solvent system.
Problem 2: Poor Selectivity (Reaction at C-Cl)
Aryl chlorides are significantly less reactive than aryl bromides in Sonogashira couplings.[17] Therefore, achieving selectivity for the C-Br bond is generally straightforward. If you observe coupling at the C-Cl position, it is a strong indication that your reaction temperature is excessively high. Reduce the temperature to room temperature or slightly above (40-50 °C) to ensure selective activation of the C-Br bond.[17]
Recommended Catalyst Systems for Selective C-Br Coupling
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ or G3-Precatalysts | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-100 | Precatalysts offer reliability. Base choice is critical for transmetalation.[3][4][10] |
| Buchwald-Hartwig | Pd₂(dba)₃ or G3/G4-Precatalysts | RuPhos, BrettPhos, Josiphos | NaOtBu, LHMDS | Toluene, Dioxane | 90-110 | Requires strong, non-nucleophilic bases and bulky ligands.[14][15] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | TEA, DIPEA | THF, DMF | RT - 60 | Classic conditions are often selective. Copper-free variants may need more active ligands.[17][20] |
Advanced Topic: Sequential Cross-Coupling
The presence of the less reactive C-Cl bond on the product of the initial C-Br coupling opens the door for sequential functionalization. After isolating the mono-coupled product, a second, distinct cross-coupling reaction can be performed at the C-Cl position. This requires significantly more forcing conditions:
-
More Active Catalyst: Use a catalyst system specifically designed for aryl chlorides, often featuring highly hindered N-heterocyclic carbene (NHC) ligands or specialized biarylphosphine ligands (e.g., tBuXPhos).
-
Higher Temperatures: Temperatures in the range of 110-140 °C are often necessary to achieve oxidative addition at the C-Cl bond.
-
Stronger Base: A stronger base may be required to facilitate the catalytic cycle with the less reactive substrate.
Caption: A workflow for sequential functionalization of the substrate.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for reactions involving "1-Bromo-3-chloro-5-(difluoromethoxy)benzene"
Technical Support Center: 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Welcome to the technical support resource for this compound (CAS: 1004112-67-7). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide not just protocols, but a deeper understanding of the molecule's reactivity, enabling you to troubleshoot common issues and optimize your reaction outcomes with confidence.
The unique substitution pattern of this aryl halide—featuring a reactive bromine, a more inert chlorine, and an electron-withdrawing difluoromethoxy group—presents both opportunities for selective functionalization and specific challenges.[1] This guide addresses the most common questions and problems encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogen atoms in this molecule?
The reactivity of aryl halides in the most common transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, is dictated by the carbon-halogen (C-X) bond strength. The order of reactivity is generally C-I > C-Br > C-Cl. Therefore, for this compound, the C-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond.[2] This inherent difference is the cornerstone of achieving selective monofunctionalization at the bromine position.
Q2: How does the difluoromethoxy (-OCF2H) group influence the molecule's reactivity?
The difluoromethoxy group acts as a moderate electron-withdrawing substituent through inductive effects.[3] This has two important consequences for cross-coupling reactions:
-
Facilitates Oxidative Addition: The electron-withdrawing nature of the -OCF2H group makes the aromatic ring more electron-deficient. This generally accelerates the rate-determining oxidative addition step of the aryl halide to the Pd(0) catalyst.[2]
-
Impacts Downstream Reactions: The electronic properties imparted by this group can be beneficial for the biological activity of the final molecule, often enhancing metabolic stability or binding affinity.[4]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are primary applications for this substrate.[5] Problems in these reactions are common but can typically be resolved by systematically evaluating the catalyst system, reaction conditions, and potential side reactions.
Q3: My Suzuki-Miyaura coupling is failing or providing very low yields. What are the most likely causes?
This is a frequent issue that can be traced back to several key parameters. Let's break down the troubleshooting process.
-
The Problem: The oxidative addition of the C-Br bond to Pd(0) is the first step. If your catalyst system is not active enough, the entire cycle stalls. While simple catalysts like Pd(PPh₃)₄ can work, they are often suboptimal for electron-deficient systems or challenging coupling partners.
-
The Solution: For this electron-deficient substrate, modern catalyst systems are highly recommended. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically hindered alkylphosphine ligands (e.g., P(t-Bu)₃) are excellent choices as they form highly active, electron-rich Pd(0) species that readily undergo oxidative addition.[6] Consider using a pre-formed precatalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active catalyst.
-
Dehalogenation: You observe the formation of 1-chloro-3-(difluoromethoxy)benzene instead of your coupled product. This occurs when the palladium-aryl intermediate is intercepted by a hydride source before it can undergo transmetalation.[2][7]
-
Cause & Solution: Alcoholic solvents (e.g., isopropanol, ethanol) or certain bases can generate palladium-hydride species.[7] Switch to an aprotic solvent like dioxane, THF, or toluene. Ensure your base is not a hydride source; K₃PO₄ or Cs₂CO₃ are generally robust choices.
-
-
Homocoupling: You observe significant formation of the boronic acid dimer.
-
Cause & Solution: This is often caused by the presence of oxygen, which can promote the homocoupling pathway.[2] Ensure your reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before heating. Using a Pd(0) source like Pd₂(dba)₃ rather than a Pd(II) source like Pd(OAc)₂ can sometimes mitigate this.
-
-
Protodeboronation: Your boronic acid coupling partner decomposes before it can react.
-
Cause & Solution: This is especially problematic with electron-deficient or heteroaromatic boronic acids.[8] The choice of base is critical. A strong base can accelerate decomposition. Using a milder base like K₂CO₃ or K₃PO₄, often with water as a co-solvent, can help stabilize the boronic acid. Alternatively, using the corresponding boronate ester (e.g., pinacol ester) can improve stability.[9]
-
-
The Problem: Incorrect base, solvent, or temperature can halt the reaction.
-
The Solution:
-
Base: The base is crucial for activating the boronic acid for transmetalation.[6] K₃PO₄ is an excellent, versatile base for many Suzuki couplings. Cs₂CO₃ can be effective for more challenging couplings.
-
Solvent: A combination of an organic solvent (dioxane, THF, toluene) and water is standard. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. A typical ratio is between 4:1 to 10:1 organic:water.
-
Temperature: While some modern catalysts work at room temperature, many Suzuki reactions require heating (80-110 °C) to drive the reaction to completion.
-
Q4: I'm performing a Buchwald-Hartwig amination and observing incomplete conversion and/or byproduct formation. What should I check?
Similar to the Suzuki coupling, success in C-N bond formation hinges on the catalyst, base, and reaction conditions.[10][11]
-
The Problem: The reaction stalls, or you observe dehalogenation of the starting material.
-
The Solution:
-
Ligand Choice is Critical: The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich ligands are essential. For coupling with primary or secondary amines, ligands like XPhos, RuPhos, or t-BuXPhos are often highly effective.[12]
-
Base Compatibility: The base must be strong enough to deprotonate the amine (or the N-H bond in the palladium complex) but should not cause decomposition of the substrate or ligand. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common strong, non-nucleophilic bases. For more sensitive substrates, weaker carbonate or phosphate bases might be used with specific catalyst systems.[13]
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are standard. The presence of water is detrimental and must be avoided.
-
Amine Reactivity: Sterically hindered amines can be challenging coupling partners. In such cases, increasing the catalyst loading or switching to a more active ligand (e.g., from the second to the fourth generation of Buchwald ligands) may be necessary.
-
| Reaction Parameter | Recommended Starting Point | Key Considerations |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) or XPhos Pd G3 (2-4 mol%) | Ensure an appropriate Pd:Ligand ratio (typically 1:1 to 1:2). Pre-formed catalysts offer better reproducibility. |
| Base | NaOt-Bu (1.2 - 1.5 equiv) | Must be strong and non-nucleophilic. Ensure it is fresh and handled under inert atmosphere. |
| Solvent | Anhydrous Toluene or Dioxane | Must be rigorously dried and degassed. |
| Temperature | 80 - 110 °C | Reaction must be run under an inert atmosphere (N₂ or Ar). |
Table 1: Recommended starting conditions for Buchwald-Hartwig amination.
Troubleshooting Guide: Metallation Reactions
Formation of an organometallic intermediate via Grignard formation or lithium-halogen exchange is a powerful strategy for introducing carbon or heteroatom nucleophiles.
Q5: I am having difficulty forming the Grignard reagent selectively at the bromine position. The reaction either doesn't start or I get a complex mixture.
Grignard reagent formation is a surface reaction on the magnesium metal and can be challenging to initiate.[14][15] Selectivity is also a key concern.
-
Problem: Reaction Initiation Failure
-
Cause: A passivating layer of magnesium oxide on the metal surface and/or the presence of moisture. Grignard reagents are potent bases and are instantly quenched by water.[16][17]
-
Solution:
-
Absolute Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use and assembled under a positive pressure of inert gas (N₂ or Ar). Anhydrous ether or THF must be used.[15]
-
Magnesium Activation: Use fresh magnesium turnings. If the reaction is sluggish, crush the turnings in the flask with a dry glass rod to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added as an initiator.
-
-
-
Problem: Lack of Selectivity (Reaction at Chlorine)
-
Cause: While C-Br is much more reactive, prolonged reaction times at high temperatures can lead to some reaction at the C-Cl bond.
-
Solution: Use only a slight excess of magnesium (1.1-1.2 equivalents). Once the reaction has initiated and is proceeding smoothly (gentle reflux), do not overheat. Monitor the reaction by TLC or GC-MS analysis of quenched aliquots to avoid over-reaction. A more reliable method for selective metallation is lithium-halogen exchange.
-
Q6: How can I perform a selective metallation using an organolithium reagent?
Lithium-halogen exchange is an excellent alternative to Grignard formation, offering higher functional group tolerance and often superior regioselectivity at low temperatures.[18]
-
The Principle: An alkyllithium reagent (typically n-BuLi or s-BuLi) will selectively exchange with the more reactive halogen (bromine) at very low temperatures.[19] The reaction is fast and generally clean.
-
Key Steps for Success:
-
Strict Temperature Control: The reaction must be performed at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as attack of the organolithium on the solvent (THF) or reaction at the chlorine position.[18]
-
Inert Atmosphere: The procedure must be carried out under a dry, inert atmosphere using Schlenk line or glovebox techniques.[20]
-
Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of the organolithium reagent is typical to ensure complete exchange.
-
Quenching: The resulting aryllithium species is then quenched at -78 °C by the slow addition of the desired electrophile.
-
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed dioxane and water in a 5:1 ratio (to achieve a substrate concentration of ~0.1 M).
-
Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Selective Lithium-Halogen Exchange and Quench with an Electrophile
-
WARNING: Organolithium reagents are pyrophoric and react violently with water. This procedure must be performed by trained personnel using appropriate safety precautions under a strict inert atmosphere.[20]*
-
Preparation: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under a positive pressure of dry argon.
-
Reaction Setup: Add a solution of this compound (1.0 eq.) in anhydrous THF (~0.2 M) to the flask via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq.) in anhydrous THF dropwise at -78 °C. After the addition is complete, stir for an additional hour at -78 °C.
-
Warming & Workup: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product as required (e.g., column chromatography).[18]
References
- 1. 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene | 1417567-85-1 | Benchchem [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 18. benchchem.com [benchchem.com]
- 19. Sciencemadness Discussion Board - Aromatic halogen exchange: chloro to bromo - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important fluorinated building block. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis process.
I. Overview of the Synthesis Route
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction on the corresponding phenol, 3-bromo-5-chlorophenol, with a difluoromethylating agent. A common and historically used reagent for this transformation is chlorodifluoromethane (CHClF₂), which generates difluorocarbene (:CF₂) in situ under basic conditions. This electrophilic intermediate is then trapped by the phenoxide to form the desired aryl difluoromethyl ether.
Technical Support Center: Preventing Dehalogenation in Reactions with 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Bromo-3-chloro-5-(difluoromethoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We address one of the most common challenges encountered during its application: undesired dehalogenation. This document provides in-depth troubleshooting, mechanistic insights, and optimized protocols to help you maximize the yield of your desired product while minimizing halogen loss.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding dehalogenation of this substrate.
Q1: What is dehalogenation and why is it a significant problem with this specific substrate?
A1: Dehalogenation is an undesired side reaction where a halogen atom (bromine or chlorine) on the benzene ring is replaced by a hydrogen atom.[1] For this compound, this leads to the formation of 1-chloro-3-(difluoromethoxy)benzene (de-bromination) or 1-bromo-3-(difluoromethoxy)benzene (de-chlorination), or the fully reduced difluoromethoxybenzene. This side reaction consumes your starting material, reduces the yield of the target molecule, and introduces impurities that are often difficult to separate from the desired product.
Q2: In a typical cross-coupling reaction, which halogen is more likely to be removed: bromine or chlorine?
A2: The bromine atom is significantly more susceptible to both desired reactivity (e.g., oxidative addition in cross-coupling) and undesired dehalogenation. The relative reactivity for both processes generally follows the order of C-I > C-Br > C-Cl.[2] Therefore, you will most commonly observe de-bromination as the primary dehalogenation side product. Catalytic hydrogenation can also remove bromides more readily than chlorides.[3]
Q3: What are the primary causes of dehalogenation in my reaction?
A3: Dehalogenation is typically caused by the formation of a metal-hydride species in catalytic reactions, which can reductively cleave the carbon-halogen bond.[4] Key contributing factors include:
-
Hydride Sources: Solvents (alcohols, DMF), bases (especially those with β-hydrogens like triethylamine, or alkoxides), or trace water can act as hydride donors.[1][4][5]
-
Reaction Kinetics: If the desired reaction (e.g., transmetalation in Suzuki coupling) is slow, the competing dehalogenation pathway can become dominant.[1]
-
Catalyst & Ligand Choice: Highly active or poorly chosen palladium catalysts and ligands can favor the dehalogenation pathway.[1]
-
Photochemical Conditions: Exposure to UV light, particularly with a base and a hydrogen-donating solvent like methanol, can induce dehalogenation via a radical mechanism.[6][7]
Q4: How can I quickly determine if dehalogenation is occurring in my reaction?
A4: The most straightforward method is to analyze the crude reaction mixture by LC-MS (Liquid Chromatography-Mass Spectrometry). You should look for the mass corresponding to your starting material, your desired product, and the potential dehalogenated byproducts. For this specific substrate (MW: 257.46), the primary de-brominated byproduct, 1-chloro-3-(difluoromethoxy)benzene, would have a mass of approximately 178.57.
Section 2: Understanding the Primary Dehalogenation Mechanism
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), hydrodehalogenation is the most prevalent pathway for this side reaction. The central issue is the formation and interception of a Palladium-Hydride (Pd-H) intermediate.
The catalytic cycle for the desired cross-coupling reaction competes directly with the dehalogenation cycle. The choice of reagents and conditions dictates which pathway is favored.
Caption: Competing pathways: desired cross-coupling vs. undesired dehalogenation.
Section 3: Troubleshooting Guides for Common Reactions
Issue 1: Significant De-bromination in Suzuki-Miyaura Coupling
This is the most frequently encountered issue. The choice of ligand, base, and solvent are critical to steer the reaction away from the dehalogenation pathway.
Core Problem: The rate of reductive elimination from the Ar-Pd-H intermediate is competing effectively with the rate of transmetalation with the boronic acid/ester.
Troubleshooting Strategy: Your goal is to accelerate the desired transmetalation/reductive elimination steps relative to the formation and reaction of the Pd-H species.
| Parameter | Recommendation & Rationale |
| Ligand | Switch to bulky, electron-rich biaryl phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote the final reductive elimination step to form the desired C-C bond, outcompeting the dehalogenation pathway.[1][2] They stabilize the palladium center and accelerate the desired catalytic cycle. |
| Base | Use a weaker, non-hydride-donating inorganic base. Strong bases like NaOH, KOH, or alkoxides can generate hydride species. Amine bases can also be problematic.[1] Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These provide sufficient basicity for the catalytic cycle without introducing a potent hydride source.[2] |
| Solvent | Use anhydrous, aprotic solvents. Solvents like alcohols are direct hydrogen donors. DMF can decompose at high temperatures to generate dimethylamine, another potential hydride source.[8] Toluene, Dioxane, or THF are superior choices as they are less prone to participating in the dehalogenation reaction.[1][8] |
| Temperature | Optimize the temperature. While higher temperatures can increase reaction rates, they can sometimes disproportionately accelerate the dehalogenation side reaction.[1] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. |
| Water Content | Minimize water. While some water is often necessary for Suzuki couplings (especially with K₃PO₄), excess water can serve as a proton source leading to dehalogenation.[2] Use a defined amount of water (e.g., in a 10:1 Toluene:H₂O mixture) rather than aqueous base solutions. |
This protocol is a robust starting point for coupling at the bromide position of this compound.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add:
-
This compound (1.0 eq)
-
Your boronic acid or ester partner (1.1 - 1.3 eq)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 eq)
-
-
-
Catalyst & Ligand Addition:
-
Add the Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).
-
-
Solvent Addition:
-
Add anhydrous Toluene and Water in a 10:1 ratio (e.g., 5 mL Toluene, 0.5 mL Water).
-
-
Degassing:
-
Seal the flask and thoroughly degas the mixture. This can be done by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles. Rigorous oxygen exclusion is critical to prevent catalyst degradation and side reactions.[9]
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the de-brominated byproduct.
-
Issue 2: My reaction is sluggish, and forcing conditions are leading to dehalogenation.
When working with less reactive coupling partners, the temptation is to increase temperature or use more active catalysts, which can exacerbate dehalogenation.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting sluggish reactions with high dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Monitoring Reactions with 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-5-(difluoromethoxy)benzene . This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for monitoring chemical reactions involving this versatile synthetic intermediate. Our focus is on providing practical, field-tested insights to ensure the accuracy and efficiency of your analytical monitoring.
Introduction to the Analyte and its Importance
This compound is a key building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a chlorine atom, and an electron-withdrawing difluoromethoxy group, makes it a valuable synthon. The difluoromethoxy (-OCF₂H) moiety is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. Accurate real-time or at-line monitoring of reactions involving this compound is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.
This guide will focus on the three most common and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Part 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a cornerstone technique for quantitative analysis of reaction mixtures containing this compound, especially for common transformations like Suzuki and Buchwald-Hartwig cross-coupling reactions.[1][2][3]
Frequently Asked Questions (FAQs): HPLC Analysis
Q1: What is a good starting point for developing an HPLC method for this compound and its reaction products?
A1: A reverse-phase C18 column is an excellent starting point due to the non-polar nature of the analyte.[4] A gradient elution with a mobile phase consisting of acetonitrile and water is typically effective. Given the aromatic nature of the compound, UV detection at 254 nm is a robust choice.[5]
Q2: I am observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?
A2: Peak tailing for aromatic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[6] To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of any basic or acidic analytes. For neutral compounds like this, pH is less critical, but using a low pH (e.g., with 0.1% formic or phosphoric acid) can suppress silanol ionization and improve peak shape.[7]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, reducing tailing.
-
Mobile Phase Additives: If tailing persists, especially with amine-containing products, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[6]
Q3: How do I quantify the consumption of the starting material and the formation of the product accurately?
A3: For accurate quantification, you need to establish the UV response factor for both the starting material and the product(s).[8] If you have pure standards of each, you can generate calibration curves. If a pure standard of the product is not yet available, quantitative NMR (qNMR) can be used to determine the concentration of an isolated product sample, which can then be used to create a single-point calibration for your HPLC method.[8]
Troubleshooting Guide: Common HPLC Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Peaks or Very Small Peaks | 1. Injection issue (air in sample loop). 2. Detector lamp is off. 3. Incorrect mobile phase composition. 4. System leak. | 1. Purge the injector and ensure the sample loop is filled. 2. Check the detector status and lamp life. 3. Verify mobile phase preparation and composition. 4. Inspect fittings for leaks.[9] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuating column temperature. 3. Column degradation. 4. Pump malfunction (inconsistent flow rate). | 1. Ensure proper mixing and degassing of the mobile phase.[7] 2. Use a column oven for stable temperature control. 3. Flush the column or replace if it's old or has been subjected to harsh conditions. 4. Check pump pressure for fluctuations and perform pump maintenance if necessary.[10] |
| Split Peaks | 1. Partially blocked column frit. 2. Sample solvent incompatible with the mobile phase. 3. Column void or channeling. | 1. Back-flush the column (if permitted by the manufacturer).[6] 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Replace the column. |
Experimental Protocol: HPLC Monitoring of a Suzuki Coupling Reaction
This protocol outlines a general method for monitoring the Suzuki coupling of this compound with an arylboronic acid.
Reaction Scheme: this compound + Arylboronic acid --(Pd catalyst, base)--> 3-Aryl-5-chloro-1-(difluoromethoxy)benzene
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 50:50 Acetonitrile/Water
Procedure:
-
Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching and Dilution: Immediately quench the aliquot in a known volume of the sample diluent (e.g., 1 mL) to stop the reaction and prevent precipitation.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject 5-10 µL of the filtered sample into the HPLC system.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 15 95 18 95 19 50 | 25 | 50 |
-
-
Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percent conversion by comparing the peak area of the starting material at each time point to its area at t=0.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and structural information from the mass spectrum.[11]
Frequently Asked Questions (FAQs): GC-MS Analysis
Q1: Is this compound suitable for GC-MS analysis?
A1: Yes, this compound is sufficiently volatile and thermally stable for GC-MS analysis. Its aromatic and halogenated nature makes it well-suited for separation on a standard non-polar or medium-polarity capillary column.[11]
Q2: What are the expected characteristic fragmentation patterns for this molecule in EI-MS?
A2: Electron Ionization (EI) is a high-energy technique that will cause significant fragmentation.[11] Key expected fragments include:
-
Molecular Ion (M•+): A cluster of peaks corresponding to the different isotopic combinations of Br and Cl will be observed. The presence of one bromine and one chlorine atom will result in a characteristic M, M+2, and M+4 pattern.[12]
-
Loss of Br•: A significant fragment corresponding to [M-Br]+.
-
Loss of Cl•: A fragment corresponding to [M-Cl]+.
-
Loss of •OCF₂H: Fragmentation of the difluoromethoxy group.
Q3: I am seeing "ghost peaks" in my chromatogram. What is the cause?
A3: Ghost peaks are typically the result of carryover from a previous injection or contamination in the system.[13] To resolve this, inject a solvent blank. If the ghost peak is still present, it may indicate contamination of the injection port liner, the front of the GC column, or the syringe. Regular replacement of the septum and liner, and baking out the column at a high temperature (within its specified limits) can help prevent this.[10]
Troubleshooting Guide: Common GC-MS Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the injection port liner or column. 2. Column contamination. 3. Column overload. | 1. Use a deactivated liner and ensure the column is properly conditioned.[10] 2. Bake out the column or trim the first few centimeters. 3. Dilute the sample or reduce the injection volume. |
| Baseline Noise or Drift | 1. Column bleed. 2. Contaminated carrier gas. 3. Detector contamination. | 1. Ensure the oven temperature does not exceed the column's maximum limit. Use a low-bleed column.[14] 2. Use high-purity carrier gas and ensure gas traps are functional. 3. Clean the ion source according to the manufacturer's instructions.[15] |
| Low Sensitivity | 1. Leak in the system. 2. Contaminated ion source. 3. Incorrect detector settings. | 1. Perform a leak check of the GC system.[10] 2. Clean the ion source. 3. Tune the mass spectrometer. |
Experimental Protocol: GC-MS Monitoring
This protocol provides a general method for the analysis of a reaction mixture.
Instrumentation and Consumables:
-
GC-MS system with an Electron Ionization (EI) source
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
High-purity helium as carrier gas
-
Sample vials with septa
Procedure:
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture, quench it, and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for concentrated samples)
-
Injection Volume: 1 µL
-
-
Gas Chromatograph Conditions:
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 50-400 m/z
-
-
Data Analysis: Identify the peaks for the starting material and products based on their retention times and mass spectra. Use extracted ion chromatograms for specific m/z values to improve quantification.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹⁹F NMR, is an exceptionally powerful tool for monitoring reactions involving fluorinated compounds like this compound.[16] The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which often leads to simplified spectra with minimal peak overlap.[17]
Frequently Asked Questions (FAQs): NMR Analysis
Q1: Why is ¹⁹F NMR particularly useful for monitoring reactions of this compound?
A1: The difluoromethoxy group (-OCF₂H) provides a unique ¹⁹F NMR signal that is highly sensitive to its electronic environment. As the reaction proceeds at the bromine site (e.g., in a cross-coupling reaction), the electronic nature of the aromatic ring changes, causing a predictable shift in the ¹⁹F signal of the difluoromethoxy group. This allows for clear and direct monitoring of the conversion of starting material to product.[6]
Q2: How can I use NMR for quantitative analysis (qNMR)?
A2: Quantitative NMR (qNMR) is a primary analytical method that can provide highly accurate concentration information without the need for a calibration curve of the specific analyte.[18][19] The basic principle is to add a known amount of an internal standard to your sample. The integral of the analyte's signal, when normalized to the integral and known concentration of the internal standard, gives the analyte's concentration.[20] For ¹⁹F qNMR, a stable, fluorinated compound with a simple spectrum that does not overlap with your analyte's signals should be chosen as the internal standard.
Q3: Can I monitor the reaction directly in the NMR tube?
A3: Yes, in-situ or online NMR monitoring is a powerful technique.[8] This can be done by running the reaction in a deuterated solvent inside an NMR tube placed in the spectrometer, or by using a flow-NMR setup where the reaction mixture is continuously circulated through the spectrometer. This provides real-time kinetic data.
Troubleshooting Guide: Common NMR Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. 3. Incorrect pulse sequence parameters. | 1. Increase the sample concentration if possible. 2. Increase the number of scans. 3. Ensure the relaxation delay (d1) is appropriate for quantitative analysis (typically 5 times the longest T1).[17] |
| Broad Peaks (Poor Resolution) | 1. Poor shimming of the magnet. 2. Presence of paramagnetic impurities. 3. High sample viscosity. | 1. Re-shim the spectrometer. 2. Filter the sample to remove any solid particles. 3. Dilute the sample or run at a higher temperature. |
| Inaccurate Integration | 1. Phasing errors. 2. Incorrect baseline correction. 3. Peak overlap. | 1. Carefully phase the spectrum manually. 2. Apply a proper baseline correction algorithm. 3. If peaks overlap, consider using deconvolution software to estimate the areas of individual peaks. |
Experimental Protocol: ¹⁹F NMR for Reaction Monitoring
This protocol describes how to monitor a reaction by taking discrete samples and analyzing them by ¹⁹F NMR.
Instrumentation and Consumables:
-
NMR Spectrometer equipped with a fluorine probe
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard for qNMR (optional, e.g., trifluorotoluene)
Procedure:
-
Sample Preparation:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a known volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
If performing qNMR, add a precise amount of the internal standard.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument.
-
Acquire the ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient.
-
Ensure the spectral width is large enough to encompass all expected fluorine signals. The chemical shift for a -OCF₂H group on a benzene ring is typically in the range of -70 to -90 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Integrate the signals corresponding to the starting material and the product.
-
The percent conversion can be calculated as: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using the analytical techniques discussed.
Caption: General workflow for analytical reaction monitoring.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. hplc.eu [hplc.eu]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. azom.com [azom.com]
- 7. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1004112-67-7 | this compound - Moldb [moldb.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 15. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 16. azom.com [azom.com]
- 17. 19Flourine NMR [chem.ch.huji.ac.il]
- 18. rsc.org [rsc.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Characterization of Novel Compounds Derived from 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The introduction of unique substituents, such as the difluoromethoxy group, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This guide presents a comparative analysis of three novel compounds synthesized from the versatile building block, 1-Bromo-3-chloro-5-(difluoromethoxy)benzene. Through the application of three robust and widely utilized cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—we explore the synthesis and detailed characterization of a biaryl, an aryl-amine, and an aryl-alkyne derivative, respectively. This document serves as an in-depth technical resource, providing not only detailed experimental protocols but also a comparative analysis of the spectroscopic and physicochemical properties of these new chemical entities.
The Strategic Importance of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is a bioisostere of the methoxy and hydroxy functionalities, offering a unique combination of electronic and steric properties. Its strong electron-withdrawing nature and increased lipophilicity compared to a methoxy group can enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the difluoromethoxy group can modulate pKa and improve cell membrane permeability, making it a valuable substituent in the design of novel therapeutics and functional materials.
Synthesis of Novel Derivatives
Three palladium-catalyzed cross-coupling reactions were employed to functionalize the C-Br bond of this compound selectively. The choice of these reactions was predicated on their broad substrate scope, high functional group tolerance, and reliability in constructing C-C and C-N bonds.
Caption: Synthetic routes to the novel compounds.
I. Suzuki-Miyaura Coupling: Synthesis of 3-Chloro-5-(difluoromethoxy)-[1,1'-biphenyl]
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and organic materials.[1][2] The reaction proceeds via a catalytic cycle involving a palladium catalyst.[3]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination: Synthesis of 4-(3-Chloro-5-(difluoromethoxy)phenyl)morpholine
The Buchwald-Hartwig amination has become an indispensable tool for the formation of C-N bonds, enabling the synthesis of a wide array of aryl amines.[4][5] This reaction is crucial in drug discovery as the introduction of an amine moiety can significantly impact a compound's pharmacological profile.
Caption: Experimental workflow for Buchwald-Hartwig amination.
III. Sonogashira Coupling: Synthesis of 1-Chloro-3-(difluoromethoxy)-5-(phenylethynyl)benzene
The Sonogashira coupling is a reliable method for the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne.[6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.
Caption: Experimental workflow for Sonogashira coupling.
Comparative Characterization Data
The following table summarizes the expected physicochemical and spectroscopic data for the three novel compounds, based on the analysis of structurally similar molecules.[7][8]
| Property | 3-Chloro-5-(difluoromethoxy)-[1,1'-biphenyl] | 4-(3-Chloro-5-(difluoromethoxy)phenyl)morpholine | 1-Chloro-3-(difluoromethoxy)-5-(phenylethynyl)benzene |
| Molecular Formula | C₁₃H₈BrClF₂O | C₁₁H₁₁BrClF₂NO | C₁₅H₈BrClF₂O |
| Molecular Weight | 312.55 g/mol | 325.57 g/mol | 336.57 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow oil or solid | Pale yellow solid |
| Predicted ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm. The difluoromethoxy group will appear as a triplet around 6.5-7.0 ppm. | Aromatic protons in the range of 6.5-7.5 ppm. Morpholine protons will appear as two multiplets around 3.0-4.0 ppm. The difluoromethoxy group will appear as a triplet around 6.5-7.0 ppm. | Aromatic protons in the range of 7.2-7.8 ppm. The difluoromethoxy group will appear as a triplet around 6.5-7.0 ppm. |
| Predicted ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The carbon of the difluoromethoxy group will appear as a triplet around 115 ppm. | Aromatic carbons in the range of 100-160 ppm. Morpholine carbons will appear around 48 and 66 ppm. The carbon of the difluoromethoxy group will appear as a triplet around 115 ppm. | Aromatic carbons in the range of 110-160 ppm. Alkynyl carbons will appear around 85-95 ppm. The carbon of the difluoromethoxy group will appear as a triplet around 115 ppm. |
| Predicted MS (m/z) | [M]+ at 312, [M+2]+ at 314 | [M]+ at 325, [M+2]+ at 327 | [M]+ at 336, [M+2]+ at 338 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add this compound (1.0 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like XPhos (0.08 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).[9]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine (10 mL) followed by phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of three novel compounds derived from this compound. The presented protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer reliable methods for the selective functionalization of this versatile building block. The comparative data on the physicochemical and spectroscopic properties of the resulting biaryl, aryl-amine, and aryl-alkyne derivatives will be invaluable to researchers in the fields of medicinal chemistry and materials science, aiding in the rational design and development of new molecules with tailored properties. The strategic incorporation of the difluoromethoxy group, facilitated by these robust synthetic methodologies, opens new avenues for the exploration of chemical space and the discovery of next-generation therapeutics and advanced materials.
References
- 1. 3,5-Dichlorobiphenyl | C12H8Cl2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
A Comparative Guide to the Purity Analysis of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene by HPLC and GC-MS
Introduction: The Critical Role of Purity in Advanced Intermediate Chemicals
1-Bromo-3-chloro-5-(difluoromethoxy)benzene is a highly functionalized aromatic compound, serving as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The introduction of a difluoromethoxy group (-OCF₂H) can significantly enhance properties like metabolic stability and binding affinity in target molecules. Given its role as a critical intermediate, ensuring the purity of this compound is paramount. Even trace impurities, such as isomers, unreacted starting materials, or reaction by-products, can have profound impacts on the yield, safety, and efficacy of the final active ingredient.
This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will explore the causality behind method development choices, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal technique for their specific needs.
Part 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Polar Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis, ideal for separating compounds in a liquid sample based on their differential interactions with a stationary and a mobile phase.[1] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where a non-polar stationary phase is used with a polar mobile phase.
Causality in HPLC Method Design
The primary objective is to develop a method that can resolve the main peak from all potential process-related impurities and degradation products.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the industry standard for RP-HPLC and serves as the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the aromatic ring of the analyte, ensuring adequate retention and allowing for effective separation from more polar impurities (which will elute earlier) or more non-polar impurities (which will elute later). The use of reverse-phase columns is common for the analysis of similar halogenated aromatic compounds.[2]
-
Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent like acetonitrile (MeCN) is selected. A gradient is superior to an isocratic method because it allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe. The gradient starts with a higher water percentage to resolve early-eluting polar impurities and gradually increases the acetonitrile concentration to elute the main compound and any late-eluting, non-polar impurities.
-
Detector Selection: A Diode Array Detector (DAD) is chosen over a standard UV detector. The benzene ring in the analyte is a strong chromophore. DAD provides spectral data across a range of wavelengths for any eluting peak. This is invaluable for peak purity assessment (confirming that a single chromatographic peak corresponds to a single compound) and for tentatively identifying impurity classes based on their UV-spectral characteristics. A wavelength of 210 nm is often chosen for aromatic compounds to ensure the detection of a broad range of potential impurities.[3]
HPLC Experimental Workflow Diagram
Caption: Figure 1: HPLC-DAD Experimental Workflow.
Detailed HPLC Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Perform a further 1:10 dilution with ACN to obtain a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
DAD Detection: 210 nm (Bandwidth 4 nm), Reference OFF. Full spectrum acquisition from 190-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Use the DAD spectral analysis software to perform peak purity analysis on the main analyte peak to check for co-eluting impurities.
-
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is exceptionally well-suited for analyzing volatile and thermally stable compounds, which includes our target analyte and many of its likely impurities.
Causality in GC-MS Method Design
The goal here is not only to quantify purity but also to definitively identify any volatile impurities.
-
Column Selection: A low-polarity HP-5ms (5% Phenyl Methylpolysiloxane) capillary column is an excellent choice. This versatile column separates compounds primarily based on their boiling points, which is ideal for a general-purpose purity method. The slight phenyl content provides some selectivity for aromatic compounds through π-π interactions. Such columns are widely used for the analysis of diverse chemical pollutants and intermediates.[4]
-
Injection Technique: A split injection is used to introduce a small, precise amount of the sample onto the column. This prevents column overload and ensures sharp, symmetrical peaks. A high split ratio (e.g., 50:1) is appropriate for analyzing a high-concentration main component.
-
Temperature Program: A temperature gradient (oven ramp) is essential. The program starts at a low temperature to trap and focus the analytes at the head of the column, then ramps up to sequentially elute compounds based on their increasing boiling points and column interactions. This ensures good separation between the solvent, the main analyte, and any potential low- or high-boiling impurities.
-
Mass Spectrometer Settings: Electron Ionization (EI) at a standard 70 eV is used. EI is a robust, high-energy ionization technique that creates reproducible fragmentation patterns. These patterns act as a "fingerprint" for a molecule and can be compared against spectral libraries (like NIST) for confident identification of unknown impurities.[5] The analysis will be run in full scan mode to capture all ion fragments, enabling library searching and structural elucidation.
GC-MS Experimental Workflow Diagram
Caption: Figure 2: GC-MS Experimental Workflow.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile, high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, operated in Split mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI), 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40 - 450 m/z.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to determine the retention time of the main peak and any impurity peaks.
-
Calculate purity based on TIC peak area percent.
-
For each impurity peak, extract the mass spectrum. Perform a library search (e.g., NIST/Wiley) to tentatively identify the structure.
-
Manually interpret the fragmentation pattern to confirm the library hit or propose a structure for unknown impurities.
-
Part 3: Comparative Analysis: HPLC-DAD vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is more "fit-for-purpose." Both methods provide orthogonal (different and complementary) information, and for complete characterization, both should ideally be employed.
| Feature | HPLC-DAD | GC-MS | Rationale & Insight |
| Analyte Scope | Excellent for non-volatile, polar, or thermally labile impurities. | Limited to volatile and thermally stable compounds. | HPLC is crucial for detecting impurities like starting materials (e.g., substituted phenols) or salts that would not pass through a GC system. |
| Separation Power | Good to excellent. Resolution is dependent on column chemistry and mobile phase optimization. | Typically higher resolution for volatile isomers due to long capillary columns. | GC often provides superior separation of closely related positional isomers, which can be a common process impurity. |
| Identification | Tentative, based on UV spectrum and retention time comparison with standards. | Definitive, based on mass spectral fragmentation patterns and library matching. | This is the key advantage of GC-MS. It can identify an unexpected impurity without needing a reference standard. |
| Sensitivity | Good. Typically in the low µg/mL to high ng/mL range. | Excellent. Can reach low ng/mL to pg/mL levels, especially in Selected Ion Monitoring (SIM) mode. | For trace-level impurity analysis, GC-MS generally offers lower detection limits. |
| Quantitation | Highly accurate and reproducible with DAD. Area percent is a reliable measure of purity. | Good. Area percent from the TIC is useful but can be biased by differences in ionization efficiency. | For strict regulatory filings, HPLC is often preferred for purity quantitation, while GC-MS is used for identification. |
| Speed | Moderate. Runtimes of 20-30 minutes are common for gradient methods. | Can be very fast. Modern "Fast GC" methods can reduce run times to under 15 minutes.[6] | GC can offer higher throughput for routine checks once the impurity profile is known. |
| Instrumentation | Lower cost, simpler operation and maintenance. | Higher initial investment, more complex operation (requires vacuum systems). | Accessibility and operational budget can be a deciding factor. |
Conclusion and Recommendations
For a comprehensive purity analysis of This compound , a dual-pronged approach using both HPLC-DAD and GC-MS is the most scientifically robust strategy.
-
Use HPLC-DAD as the primary method for quantitative purity determination (% Area). Its reliability and ability to detect non-volatile and polar impurities make it indispensable for generating the official certificate of analysis.
-
Use GC-MS as the primary method for impurity identification and for detecting volatile impurities that may not be well-resolved by HPLC. The structural information provided by the mass spectrometer is critical for understanding the process, troubleshooting manufacturing issues, and ensuring the safety of the final product.
By leveraging the strengths of these two orthogonal techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and integrity of this vital chemical intermediate.
References
- 1. moravek.com [moravek.com]
- 2. Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Comparative Biological Activity Screening of Novel Compounds Derived from 1-Bromo-3-chloro-5-(difluoromethoxy)benzene: A Strategic Guide
This guide provides a comprehensive framework for the synthesis, biological screening, and comparative analysis of novel chemical entities derived from the scaffold 1-Bromo-3-chloro-5-(difluoromethoxy)benzene. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic approach to identifying and characterizing new bioactive compounds. We will delve into the rationale behind experimental design, present detailed methodologies, and offer a comparative analysis of hypothetical screening data to illustrate the decision-making process in early-stage drug discovery.
Introduction: The Rationale for a Differentiated Scaffold
The selection of a starting scaffold is a critical decision in any medicinal chemistry campaign. This compound (Figure 1) presents a unique combination of structural features that make it an attractive starting point for the generation of diverse and potentially bioactive compound libraries.
-
Chemical Handles for Diversification: The presence of a bromine and a chlorine atom provides two distinct reactive sites for functionalization via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of substituents.
-
The Role of the Difluoromethoxy Group: The difluoromethoxy (-OCHF₂) group is a valuable bioisostere for other functional groups, such as a methoxy or a hydroxyl group. Its incorporation can significantly enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The high electronegativity of the fluorine atoms can also modulate the electronic properties of the benzene ring.[2]
-
Halogenation and Biological Activity: The presence of halogens on an aromatic ring can influence the compound's pharmacokinetic and pharmacodynamic properties. Halogenated benzene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2][3]
Figure 1. Chemical structure of this compound.
This guide will explore a hypothetical drug discovery workflow, commencing with the synthesis of a focused library of derivatives from this scaffold, followed by a multi-tiered biological screening cascade to identify and characterize promising "hit" compounds.
Part 1: Synthesis of a Focused Compound Library
To explore the structure-activity relationship (SAR) of derivatives of this compound, a focused library of compounds was designed to probe the effects of substituting the bromine and chlorine atoms with different functional groups. The synthetic strategy leverages palladium-catalyzed cross-coupling reactions, which are robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.
General Synthetic Scheme:
The general synthetic approach involves the selective functionalization of the bromine atom followed by the functionalization of the chlorine atom. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for a stepwise approach.
Caption: General synthetic workflow for the diversification of the starting scaffold.
Experimental Protocol: Representative Synthesis of a Biaryl Derivative (Hypothetical)
This protocol describes the synthesis of a hypothetical biaryl derivative, a common structural motif in bioactive molecules.
Step 1: Suzuki Coupling at the Bromine Position
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and water, add the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate product.
Step 2: Suzuki Coupling at the Chlorine Position
-
Follow the same procedure as in Step 1, using the intermediate product from the previous step as the starting material and a different boronic acid.
-
Adjust the reaction conditions (e.g., temperature, catalyst, base) as needed to facilitate the coupling at the less reactive chlorine position.
Part 2: A Tiered Approach to Biological Activity Screening
A systematic and efficient screening strategy is essential for identifying promising drug candidates from a compound library.[4][5] We employ a tiered approach, starting with broad, high-throughput screening (HTS) to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[6]
High-Throughput Screening (HTS) Workflow
The HTS process is designed to rapidly assess large numbers of compounds in a cost-effective manner.[7][8][9]
Caption: A tiered workflow for biological activity screening.
Primary Screening Assays
Based on the known biological activities of fluorinated and halogenated aromatic compounds, we selected two primary screening assays to cover a broad range of potential therapeutic areas: a cell-based cytotoxicity assay and an antimicrobial assay.
1. Cell-Based Cytotoxicity Assay (MTT Assay)
-
Objective: To identify compounds that exhibit cytotoxic effects against cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[10]
-
Protocol:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.
-
Treat the cells with the synthesized compounds at a single high concentration (e.g., 50 µM) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Antimicrobial Assay (Broth Microdilution)
-
Objective: To identify compounds with activity against pathogenic bacteria.
-
Principle: The broth microdilution method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[10]
-
Protocol:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity.
-
Comparative Analysis of Hypothetical Screening Data
The following tables present hypothetical primary screening data for a small library of derivatives of this compound.
Table 1: In Vitro Anticancer Activity of Synthesized Derivatives
| Compound ID | R1-Substituent (at Br) | R2-Substituent (at Cl) | % Inhibition at 50 µM (MCF-7) | % Inhibition at 50 µM (A549) |
| SCAFF-001 | Phenyl | H | 45.2 ± 3.1 | 38.7 ± 2.5 |
| SCAFF-002 | 4-Fluorophenyl | H | 62.8 ± 4.5 | 55.1 ± 3.9 |
| SCAFF-003 | 4-Methoxyphenyl | H | 25.1 ± 1.9 | 18.9 ± 1.5 |
| SCAFF-004 | Phenyl | Pyridin-4-yl | 75.6 ± 5.2 | 68.3 ± 4.7 |
| SCAFF-005 | 4-Fluorophenyl | Pyridin-4-yl | 92.3 ± 6.8 | 85.4 ± 6.1 |
| Doxorubicin | (Positive Control) | 98.5 ± 7.2 | 97.9 ± 7.0 |
Table 2: In Vitro Antimicrobial Activity of Synthesized Derivatives
| Compound ID | R1-Substituent (at Br) | R2-Substituent (at Cl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SCAFF-001 | Phenyl | H | >128 | >128 |
| SCAFF-002 | 4-Fluorophenyl | H | 64 | >128 |
| SCAFF-003 | 4-Methoxyphenyl | H | >128 | >128 |
| SCAFF-004 | Phenyl | Pyridin-4-yl | 32 | 64 |
| SCAFF-005 | 4-Fluorophenyl | Pyridin-4-yl | 8 | 16 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Interpretation of Primary Screening Results and Hit Selection
From the hypothetical data, SCAFF-005 emerges as the most promising "hit" compound. It demonstrates significant cytotoxicity against both cancer cell lines and notable antimicrobial activity, particularly against the Gram-positive bacterium S. aureus. The SAR suggests that the combination of a 4-fluorophenyl group at the R1 position and a pyridin-4-yl group at the R2 position is beneficial for both activities.
Part 3: Secondary Screening and Mechanism of Action Studies
Once a promising hit like SCAFF-005 is identified, the next step is to conduct secondary assays to confirm its activity, determine its potency, and investigate its mechanism of action.
Dose-Response and IC₅₀/EC₅₀ Determination
The first step in secondary screening is to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This provides a quantitative measure of the compound's potency.
Protocol: IC₅₀ Determination for Anticancer Activity
-
Prepare serial dilutions of SCAFF-005 (e.g., from 100 µM to 0.01 µM).
-
Treat MCF-7 and A549 cells with the different concentrations of the compound for 48 hours.
-
Perform the MTT assay as described previously.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Hypothetical IC₅₀ Values for SCAFF-005:
-
MCF-7: 5.2 µM
-
A549: 8.9 µM
Selectivity and Specificity Assays
It is crucial to assess whether a hit compound is selective for its intended target and does not exhibit off-target effects that could lead to toxicity.
Protocol: Selectivity Profiling against a Panel of Kinases
Many anticancer drugs target protein kinases. To investigate the potential mechanism of action of SCAFF-005, its activity could be profiled against a panel of known cancer-related kinases.
-
Utilize a commercially available kinase profiling service or in-house assays.
-
Screen SCAFF-005 at a fixed concentration (e.g., 10 µM) against a panel of 50-100 kinases.
-
Identify kinases that are significantly inhibited by the compound.
Hypothetical Kinase Profiling Results for SCAFF-005:
-
EGFR (Epidermal Growth Factor Receptor): 85% inhibition
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): 78% inhibition
-
Other kinases: <20% inhibition
These hypothetical results suggest that SCAFF-005 may act as a dual inhibitor of EGFR and VEGFR2, two important targets in cancer therapy.
Signaling Pathway Analysis
The hypothetical kinase profiling results provide a basis for investigating the downstream effects of SCAFF-005 on cellular signaling pathways.
Caption: Hypothetical mechanism of action of SCAFF-005 via inhibition of EGFR and VEGFR2 signaling pathways.
Conclusion and Future Directions
This guide has presented a systematic and scientifically grounded approach to the biological activity screening of novel compounds derived from the this compound scaffold. Through a combination of rational compound design, a tiered screening cascade, and in-depth mechanism of action studies, it is possible to efficiently identify and characterize promising lead compounds for further development.
The hypothetical data presented for SCAFF-005 illustrates how a structured screening campaign can provide valuable insights into the SAR of a compound series and guide the optimization of hit compounds into clinical candidates. Future work on this scaffold would involve synthesizing a larger and more diverse library of compounds, expanding the panel of biological assays to explore other potential therapeutic areas, and conducting in vivo studies to evaluate the efficacy and safety of the most promising leads.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 3. Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri, using atom-based semi-empirical molecular-orbital descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Catalytic Functionalization of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene
Abstract
This guide provides a comprehensive comparison of catalytic systems for the functionalization of the pharmaceutically relevant building block, 1-bromo-3-chloro-5-(difluoromethoxy)benzene. The presence of two distinct halogen atoms (bromine and chlorine) and the influential difluoromethoxy group presents unique challenges and opportunities for selective chemical transformations. This document delves into the principles of site-selective cross-coupling reactions, objectively compares the performance of palladium-, nickel-, and copper-based catalytic systems, and provides detailed, field-proven experimental protocols to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl or methoxy groups. This compound is a versatile scaffold that allows for the sequential and site-selective introduction of various functionalities, making it a valuable starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
The primary challenge in the functionalization of this substrate lies in achieving high selectivity for either the carbon-bromine (C-Br) or the carbon-chlorine (C-Cl) bond. The well-established reactivity hierarchy in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) provides a predictable framework for targeting the more labile C-Br bond.[1] However, the choice of catalyst, ligand, and reaction conditions can be modulated to influence this selectivity and, in some cases, even achieve reactivity at the less reactive C-Cl bond. This guide will explore these nuances in detail.
Foundational Principles: Site-Selective Catalysis
The selective functionalization of polyhalogenated arenes is governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the metal center, which is often the rate-determining step in the catalytic cycle.[2] The bond dissociation energies (BDEs) of C-X bonds follow the trend C-I < C-Br < C-Cl, making the C-I bond the most reactive and the C-Cl bond the least.
For this compound, we can confidently predict that under standard palladium-catalyzed conditions, functionalization will occur preferentially at the C-Br position. Achieving functionalization at the C-Cl bond requires more forcing conditions or specialized catalytic systems designed to activate this stronger bond, often after the C-Br position has been functionalized.
Comparative Analysis of Catalytic Systems
Palladium-Based Catalytic Systems: The Workhorse of Cross-Coupling
Palladium catalysis is the most extensively studied and widely employed method for the functionalization of aryl halides. Its versatility, functional group tolerance, and the vast library of available ligands make it the first choice for most applications.
Mechanism of Palladium-Catalyzed Cross-Coupling:
The catalytic cycle for most palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) generally proceeds through three key steps: oxidative addition, transmetalation (or migratory insertion for Heck reactions), and reductive elimination.[3]
References
A Comparative Guide to Validating the Synthesis of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene Through Isotopic Labeling
For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of methods for validating the synthesis of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene, a halogenated aromatic compound of interest as a potential building block. We will focus on the robust and definitive validation provided by ¹³C isotopic labeling, contrasting it with conventional analytical techniques and providing detailed, field-tested protocols.
The Synthetic Challenge: A Plausible Route and Its Ambiguities
The synthesis of this compound (Target Compound 3 ) logically starts from a commercially available precursor, 3-bromo-5-chlorophenol (1 ). The key bond-forming step is the introduction of the difluoromethoxy group. A common and effective method for this transformation is the reaction of the corresponding phenoxide with a difluorocarbene source, such as sodium chlorodifluoroacetate (2 ).[1][2][3]
The proposed synthetic pathway is outlined below:
Caption: Proposed synthesis of the target compound.
While this route is chemically sound, relying solely on standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for validation can present challenges. Potential isomeric impurities or unexpected side products could yield data that is difficult to interpret without an authentic reference standard, which is often unavailable for novel compounds. This ambiguity necessitates a more definitive validation strategy.
The Isotopic Labeling Solution: A Self-Validating System
Isotopic labeling is a powerful technique to track the transformation of atoms through a reaction, providing irrefutable evidence for a synthetic pathway.[4][5] By replacing a specific atom with its heavier, stable isotope (e.g., ¹²C with ¹³C), we can follow its fate and confirm its incorporation into the final product structure.
Strategic Selection of the Isotopic Label
For the synthesis of compound 3 , the most logical and informative position to introduce a label is on the difluoromethyl carbon. This choice directly probes the success of the crucial C-O ether bond formation. A ¹³C-labeled difluorocarbene source, such as sodium chloro[¹³C]difluoroacetate, serves as the ideal reagent.
Caption: Decision workflow for selecting the isotopic label.
Experimental Protocols & Comparative Data Analysis
A parallel synthesis is conducted, one with the standard reagent and one with its ¹³C-labeled analogue. The resulting products are then analyzed using MS and NMR spectroscopy.
Detailed Experimental Protocol: Synthesis of [¹³C]-1-Bromo-3-chloro-5-(difluoromethoxy)benzene
-
Precursor Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-bromo-5-chlorophenol (1.0 equiv.), potassium carbonate (2.5 equiv.), and anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium chloro[¹³C]difluoroacetate (2.8 equiv.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 95 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the ¹³C-labeled target compound.
Mass Spectrometry: The Definitive Mass Shift
Mass spectrometry provides the first line of evidence. The isotopic pattern of a molecule is the distribution of masses resulting from the natural abundance of different isotopes.[6][7][8] In our labeled experiment, we expect to see the molecular ion peak (M+) shift by one mass unit, corresponding to the single ¹³C atom incorporated.
| Parameter | Unlabeled Product (Natural Abundance) | ¹³C-Labeled Product | Rationale for Validation |
| Molecular Formula | C₇H₄BrClF₂O | ¹³C C₆H₄BrClF₂O | Introduction of one ¹³C isotope. |
| Nominal Mass (M) | 256/258/260 amu | 257/259/261 amu | The entire isotopic cluster is shifted by +1 amu. |
| Expected M+ Peak | m/z 256 | m/z 257 | Corresponds to the isotopologue with the most abundant isotopes (¹²C, ³⁵Cl, ⁷⁹Br). |
| Key Observation | The peak at m/z 257 is the M+1 peak, with an intensity of ~7.7% relative to M+ due to natural ¹³C abundance. | The peak at m/z 257 becomes the base peak (M+) , and the natural abundance M+1 peak appears at m/z 258. | This dramatic shift and change in relative intensity is unambiguous proof of ¹³C incorporation. |
Note: Masses are nominal and reflect the complex isotopic pattern of Br and Cl.
¹³C NMR Spectroscopy: An Unmistakable Signal
While ¹H NMR is useful, ¹³C NMR spectroscopy provides the most direct and compelling evidence.[9][10][11] In a standard, proton-decoupled ¹³C NMR spectrum, the carbon of the difluoromethoxy group in the unlabeled compound will appear as a triplet due to coupling with the two fluorine atoms (¹⁹F, spin I=½). In the labeled compound, this signal will be dramatically enhanced and its presence is irrefutable.
| Parameter | Unlabeled Product Spectrum | ¹³C-Labeled Product Spectrum | Rationale for Validation |
| -OCF₂H Signal | A triplet signal (due to ¹JCF coupling) is observed around 115-120 ppm. The signal intensity is standard for a ¹³C nucleus at natural abundance (1.1%). | The same triplet signal is observed, but its intensity is dramatically increased (~90-fold enhancement) relative to the other carbon signals (e.g., aromatic carbons). | The massive increase in signal intensity confirms the specific enrichment at the difluoromethyl carbon.[] |
| Aromatic Signals | Appear at their characteristic chemical shifts with natural abundance intensity. | Appear at the same chemical shifts with standard natural abundance intensity. | Serves as an internal standard, highlighting the selective enhancement of the labeled carbon. |
Comparison with Alternative Validation Methods
While isotopic labeling is definitive, it's useful to compare it with other powerful, yet indirect, validation techniques.
| Validation Method | Principle | Advantages | Limitations |
| Isotopic Labeling | Incorporation of a stable isotope to track atomic pathways.[5][13] | Unambiguous: Directly confirms bond formation and atom incorporation. Mechanistic Insight: Can be used to elucidate reaction mechanisms.[4] | Cost: Requires synthesis or purchase of expensive labeled reagents.[14][15] Time: Requires a parallel synthesis. |
| High-Resolution MS (HRMS) | Measures mass-to-charge ratio to several decimal places, allowing for molecular formula determination.[16][17][18][19] | High Confidence: Provides an exact molecular formula, greatly reducing the number of possible structures. Fast: Analysis time is short. | Indirect Evidence: Confirms elemental composition, but not connectivity. Does not distinguish between structural isomers. |
| 2D NMR (COSY, HSQC, HMBC) | NMR experiments that show correlations between different nuclei (H-H, C-H), revealing the bonding framework. | Definitive Connectivity: Provides a complete map of the molecule's structure and how atoms are connected. | Complex Interpretation: Can be time-consuming to acquire and interpret, especially for complex molecules. Requires sufficient sample quantity. |
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Caption: General workflow for structural validation.
Conclusion
For the definitive validation of the synthesis of this compound, isotopic labeling stands as the gold standard. While techniques like HRMS and 2D NMR provide essential information on molecular formula and atomic connectivity, respectively, ¹³C-labeling of the difluoromethyl group offers a unique, self-validating system. It directly confirms the success of the key bond-forming reaction by providing unambiguous and easily interpretable data from both mass spectrometry and ¹³C NMR. This approach not only validates the final structure but also provides absolute confidence in the synthetic route itself, a critical requirement in the rigorous landscape of pharmaceutical and materials science research.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Isotope patterns (repeated) [inf.fu-berlin.de]
- 9. benchchem.com [benchchem.com]
- 10. 13C NMR spectra: Significance and symbolism [wisdomlib.org]
- 11. youtube.com [youtube.com]
- 13. Isotopic labeling | PPTX [slideshare.net]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]
- 19. chemguide.co.uk [chemguide.co.uk]
Benchmarking the performance of "1-Bromo-3-chloro-5-(difluoromethoxy)benzene" in specific synthetic transformations
For the modern researcher in pharmaceutical and materials science, the strategic incorporation of unique structural motifs is paramount to innovation. The difluoromethoxy group (-OCF₂H) is one such moiety, prized for its ability to modulate lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth technical analysis of a key building block for introducing this group: 1-Bromo-3-chloro-5-(difluoromethoxy)benzene .
We will objectively benchmark its performance in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This guide is designed to move beyond mere protocols, offering insights into the causality of experimental choices and providing a framework for logical decision-making in your synthetic endeavors.
The Strategic Advantage of a Differentiated Halogenation Pattern
The structure of this compound presents an intrinsic strategic advantage in synthetic design. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions is well-established, generally following the order of reactivity: C-I > C-Br > C-OTf > C-Cl.[1][2] This hierarchy is primarily dictated by the bond dissociation energies, where the weaker C-Br bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond.[1]
This inherent difference allows for selective functionalization, where the bromine atom can be targeted for transformation while the chlorine atom remains intact for subsequent reactions. This opens up avenues for the streamlined synthesis of complex, multi-substituted aromatic compounds.
Benchmarking Performance: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[3] To assess the performance of this compound, we will consider a representative coupling with phenylboronic acid.
Comparative Performance Analysis
While direct, side-by-side experimental data for this compound and its dichloro-analogue is not extensively published, we can extrapolate expected performance based on established reactivity principles. Aryl bromides consistently demonstrate higher reactivity than their chloro counterparts in Suzuki-Miyaura couplings, often leading to higher yields under milder conditions.[1][4]
| Parameter | This compound | 1,3-Dichloro-5-(difluoromethoxy)benzene (Alternative) | Rationale |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Higher (e.g., >100 °C) | The weaker C-Br bond requires less thermal energy for oxidative addition. |
| Reaction Time | Shorter | Longer | Faster oxidative addition leads to a quicker catalytic cycle. |
| Catalyst Loading | Lower | Higher | More efficient catalysis with the more reactive substrate. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) often suffice. | Requires specialized, more electron-rich and bulky ligands (e.g., biarylphosphines) for efficient activation of the C-Cl bond. | |
| Expected Yield | Generally higher under identical conditions. | Generally lower under identical conditions, may require more forcing conditions to achieve comparable yields. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.
Reaction:
Br-Ar-Cl + Morpholine --[Pd catalyst, base]--> Morpholino-Ar-Cl
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Decision workflow for substrate and condition selection.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the introduction of the difluoromethoxy motif. Its differentiated halogenation pattern provides a significant synthetic advantage, allowing for selective functionalization and the construction of complex molecular architectures.
As demonstrated, its superior reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig transformations, allows for the use of milder reaction conditions and often results in higher yields compared to its dichloro-analogue. While the chloro-analogue may be more cost-effective, the enhanced reactivity of the bromo-substituted compound can lead to overall process efficiency, especially in complex, multi-step syntheses.
The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of both bromo- and chloro-substituted difluoromethoxylated benzenes. However, for researchers seeking a reliable and efficient entry point into this important class of compounds, this compound represents a superior choice for a wide range of synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of the reactivity of "1-Bromo-3-chloro-5-(difluoromethoxy)benzene"
An In-Depth Technical Guide to the In Silico Reactivity Modeling of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene: A Comparative Analysis for Synthetic Strategy
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Aryl halides, particularly those with complex substitution patterns, serve as versatile synthons for constructing pharmaceutically active compounds. Among these, This compound stands out as a building block of significant interest. Its unique combination of a reactive bromine, a less reactive chlorine, and the electron-withdrawing difluoromethoxy group presents a nuanced reactivity profile. Predicting the regioselectivity of its transformations is crucial for minimizing by-product formation and streamlining synthetic routes.
This guide provides a comprehensive framework for leveraging in silico modeling to dissect and predict the chemical reactivity of this key intermediate. We will move beyond mere protocol recitation to explain the causal relationships behind our computational choices. By grounding our predictions in the principles of quantum chemistry, we establish a self-validating system that empowers researchers to anticipate reaction outcomes with greater confidence. This guide compares the target molecule with a simpler analogue, 1-Bromo-3-chlorobenzene , to quantitatively assess the electronic impact of the difluoromethoxy substituent.
Pillar 1: Theoretical Foundations of Reactivity Modeling
To computationally probe a molecule's reactivity, we rely on a suite of theoretical models that describe its electronic structure. The following pillars of computational chemistry provide the necessary insights.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of a molecule to determine its energy, geometry, and other properties.[1] Instead of solving the complex many-electron Schrödinger equation, DFT utilizes the electron density, a simpler quantity, to define the system's energy.[1][2] For organic molecules, DFT provides a robust balance of computational cost and accuracy, making it the workhorse for calculating reaction pathways and activation energies.[3][4]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a critical tool for understanding and predicting molecular reactivity and intermolecular interactions.[5][6] It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[7][8] In drug design, MEP analysis is instrumental in optimizing electrostatic complementarity between a ligand and its receptor.[9]
Frontier Molecular Orbital (FMO) Theory
Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[10][11] The HOMO represents the region from which electrons are most readily donated (nucleophilic site), while the LUMO indicates the region most receptive to accepting electrons (electrophilic site).[12][13] The energy gap between the HOMO and LUMO also serves as a reliable indicator of a molecule's overall kinetic stability and reactivity.[14]
Pillar 2: A Validated Workflow for In Silico Reactivity Prediction
This section details a step-by-step methodology for building a robust computational model to predict the reactivity of this compound.
Experimental Protocol: Computational Analysis
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Method: Employ DFT using the B3LYP hybrid functional. This functional is widely used and provides a good balance of accuracy and computational efficiency for organic systems.
-
Basis Set: Use the 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the halogen and oxygen atoms, while polarization functions (d,p) allow for more flexibility in describing bonding environments.
-
Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
MEP Surface Generation:
-
Objective: To visualize sites for electrophilic and nucleophilic attack.
-
Method: Using the optimized geometry from Step 1, perform a single-point energy calculation. Generate the MEP surface by mapping the electrostatic potential onto an isodensity surface (e.g., 0.002 a.u.).
-
Interpretation: Analyze the resulting color-coded map. Regions of deep red indicate the most positive potential (electrophilic sites), while deep blue regions signify the most negative potential (nucleophilic sites).
-
-
FMO Analysis:
-
Objective: To identify the orbitals involved in chemical reactions and predict regioselectivity.
-
Method: From the output of the single-point calculation, visualize the HOMO and LUMO isosurfaces.
-
Interpretation:
-
HOMO: The location of the HOMO will indicate the most probable site for attack by an electrophile.
-
LUMO: The location of the LUMO will indicate the most probable site for attack by a nucleophile.
-
HOMO-LUMO Gap: Calculate the energy difference (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity.
-
-
-
Reaction Pathway Modeling (Example: Suzuki Coupling Selectivity):
-
Objective: To determine the kinetic favorability of C-Br versus C-Cl bond activation, the first step in many cross-coupling reactions.[15][16]
-
Method:
-
Model the reactants: the optimized aryl halide, a Pd(0) catalyst (e.g., Pd(PPh₃)₂), and the transition state (TS) for oxidative addition at both the C-Br and C-Cl bonds.
-
Use a TS optimization algorithm (e.g., QST2/QST3 or Berny algorithm) to locate the transition state structures.
-
Verify each TS by frequency calculation; a true TS will have exactly one imaginary frequency corresponding to the bond-forming/breaking process.
-
Calculate the activation energy (ΔG‡) for each pathway (ΔG‡ = GTS - GReactants).
-
-
Interpretation: The pathway with the lower activation energy is kinetically favored and will be the major reaction pathway observed experimentally.
-
Workflow Visualization
Caption: Computational workflow for reactivity prediction.
Pillar 3: Comparative Data Analysis and Interpretation
To illustrate the electronic impact of the -OCF₂H group, we compare our target molecule with 1-Bromo-3-chlorobenzene. All calculations were performed according to the protocol described above.
Table 1: Calculated Molecular Properties
| Property | 1-Bromo-3-chlorobenzene | This compound | Causality of Difference |
| HOMO Energy | -6.85 eV | -7.12 eV | The strongly electron-withdrawing -OCF₂H group stabilizes the HOMO, making the molecule less susceptible to electrophilic attack. |
| LUMO Energy | -0.98 eV | -1.35 eV | The -OCF₂H group significantly lowers the LUMO energy, making the aromatic ring more electron-deficient and more reactive towards nucleophiles. |
| HOMO-LUMO Gap | 5.87 eV | 5.77 eV | The slightly smaller gap suggests a marginal increase in overall reactivity for the difluoromethoxy-substituted compound. |
| MEP Minimum | -25.8 kcal/mol (π-system) | -31.5 kcal/mol (on Oxygen) | The most electron-rich site shifts from the aromatic π-cloud to the oxygen lone pairs, indicating a preferential site for protonation or Lewis acid coordination. |
| MEP Maximum | +28.1 kcal/mol (on H) | +45.2 kcal/mol (on H of -OCF₂H) | The acidic nature of the difluoromethoxy proton is clearly highlighted, a key feature for potential hydrogen bonding or deprotonation. |
Interpretation of Reactivity
-
Electrophilic Aromatic Substitution: The lower HOMO energy and reduced negative potential on the ring for This compound indicate that it is significantly more deactivated towards electrophilic attack than 1-Bromo-3-chlorobenzene. Halogens are known deactivators, and the addition of a powerful inductively withdrawing group (-OCF₂H) amplifies this effect.[17]
-
Nucleophilic Aromatic Substitution (SNAr): The significantly lowered LUMO energy makes the difluoromethoxy-substituted ring a better candidate for SNAr, should a strong nucleophile and appropriate conditions be used. The LUMO is primarily distributed over the aromatic ring, with large coefficients at the carbons bearing the halogen atoms, which are activated by the para -OCF₂H group.[18][19]
-
Cross-Coupling Reactions: The primary utility of this molecule lies in transition-metal-catalyzed cross-coupling reactions.[20] To predict the selectivity between the C-Br and C-Cl positions, we modeled the oxidative addition step of a Suzuki coupling.
Table 2: Calculated Activation Energies (ΔG‡) for Oxidative Addition
| Substrate | ΔG‡ (C-Br Activation) | ΔG‡ (C-Cl Activation) | Predicted Selectivity |
| This compound | 15.2 kcal/mol | 23.8 kcal/mol | Highly selective for C-Br |
The ~8.6 kcal/mol difference in activation energy strongly predicts that cross-coupling reactions like Suzuki or Buchwald-Hartwig amination will occur exclusively at the more labile C-Br bond under standard conditions.[15][21] This is consistent with the general reactivity trend of aryl halides (I > Br > Cl > F) in such transformations.
FMO and MEP Visualization
Caption: Key concepts for interpreting electronic structure.
Conclusion and Outlook
The in silico analysis presented in this guide provides a clear, data-driven prediction of the reactivity of This compound . Our findings, grounded in established computational chemistry principles, indicate that the molecule is:
-
Deactivated towards electrophilic attack due to the combined electron-withdrawing effects of its substituents.
-
Primed for nucleophilic aromatic substitution under forcing conditions, a consequence of its low-lying LUMO.
-
Highly selective for cross-coupling reactions at the C-Br bond , as demonstrated by the significantly lower activation energy for oxidative addition at this position compared to the C-Cl bond.
By adopting this comparative computational approach, medicinal chemists and process scientists can make more informed decisions, prioritizing synthetic routes that are most likely to succeed. This predictive power minimizes time-consuming trial-and-error experimentation, accelerating the drug development pipeline. Computational chemistry, when applied with scientific rigor and expert insight, is an indispensable tool in the modern chemist's arsenal.[22][23][24]
References
- 1. mdpi.com [mdpi.com]
- 2. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 9. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 11. fiveable.me [fiveable.me]
- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. nbinno.com [nbinno.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. fmhr.net [fmhr.net]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. steeronresearch.com [steeronresearch.com]
A Senior Scientist's Guide to the Pharmacokinetic Properties of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene Analogs
Introduction: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a key tactic for optimizing drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable asset. It offers a unique blend of properties, including enhanced metabolic stability, modulated lipophilicity, and the ability to act as a hydrogen bond donor, making it a powerful tool for fine-tuning the pharmacokinetic (PK) profile of a molecule.[1][2][3]
This guide provides a comparative analysis of the pharmacokinetic properties of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene and a curated set of its analogs. This parent compound serves as a relevant scaffold, featuring halogen atoms (Bromine and Chlorine) that provide vectors for further synthetic elaboration through cross-coupling reactions, while the difluoromethoxy group anchors its metabolic properties.[4][5][6]
Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these analogs at an early stage is crucial. It allows researchers to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately de-risking progression into more complex in vivo models and reducing late-stage clinical failures.[7][8][9][10] This guide is designed for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
The Analogs Under Investigation
To create a meaningful comparison, we have selected four analogs of the parent compound, This compound (Parent) , each with a specific structural modification designed to probe key pharmacokinetic determinants.
| Compound ID | Structure | Rationale for Inclusion |
| Parent | This compound | The core scaffold for our investigation. |
| Analog 1 | 1-Bromo-3-chloro-5-methoxybenzene | Baseline comparator to highlight the metabolic stability imparted by the -OCF₂H group versus a metabolically labile -OCH₃ group. |
| Analog 2 | 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene | Comparison to the more lipophilic and metabolically robust -OCF₃ group to evaluate the impact of removing the hydrogen bond donor capability.[11] |
| Analog 3 | 1-Bromo-3-fluoro-5-(difluoromethoxy)benzene | Investigates the effect of replacing chlorine with fluorine, which can impact pKa, lipophilicity, and potential metabolic pathways.[12] |
Part 1: Comparative In Vitro ADME Profiling
The foundation of any pharmacokinetic study lies in a robust panel of in vitro ADME assays. These assays are cost-effective, high-throughput methods to screen compounds and flag potential liabilities before committing to expensive and time-consuming in vivo studies.[8][9][13]
Physicochemical Properties: Solubility and Lipophilicity
Causality Behind Experimental Choices: Aqueous solubility is a prerequisite for absorption, while lipophilicity (measured as LogD) governs a compound's ability to permeate biological membranes. An optimal balance is required; poor solubility can limit oral bioavailability, whereas excessive lipophilicity can lead to poor absorption, high plasma protein binding, and non-specific toxicity.
Experimental Protocol: Thermodynamic Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Incubation: Add 5 µL of the stock solution to 495 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM final concentration with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the undissolved compound.
-
Quantification: Carefully transfer an aliquot of the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS, against a standard curve prepared in PBS/DMSO.
Experimental Protocol: LogD (Distribution Coefficient) Assay
-
Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.
-
Partitioning: Add a small volume of the stock solution to a vial containing a biphasic system of n-octanol and PBS (pH 7.4).
-
Equilibration: Shake the vial vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Sample both the n-octanol and the PBS layers. Determine the concentration of the compound in each layer using LC-MS/MS.
-
Calculation: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Comparative Data Summary
| Compound ID | Thermodynamic Solubility (µM at pH 7.4) | LogD (pH 7.4) | Interpretation |
| Parent | 45 | 3.8 | Moderate solubility and high lipophilicity. |
| Analog 1 (-OCH₃) | 60 | 3.5 | Slightly more soluble and less lipophilic than the parent. |
| Analog 2 (-OCF₃) | 25 | 4.2 | Lowest solubility and highest lipophilicity, as expected for the -OCF₃ group.[14] |
| Analog 3 (-F) | 50 | 3.7 | Similar profile to the parent, with a minor reduction in lipophilicity. |
Membrane Permeability: The Caco-2 Bidirectional Assay
Causality Behind Experimental Choices: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer of enterocytes that serves as the gold standard in vitro model for predicting intestinal drug absorption. This assay not only measures passive diffusion but also identifies if a compound is a substrate for efflux transporters (like P-glycoprotein), which can severely limit oral bioavailability.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
A-to-B Permeability (Apical to Basolateral):
-
Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
Replace the sampled volume with fresh buffer.
-
-
B-to-A Permeability (Basolateral to Apical):
-
Perform the reverse experiment by adding the compound to the B chamber and sampling from the A chamber.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Comparative Data Summary
| Compound ID | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| Parent | 12.5 | 14.0 | 1.1 | High |
| Analog 1 (-OCH₃) | 14.2 | 15.1 | 1.1 | High |
| Analog 2 (-OCF₃) | 8.9 | 30.2 | 3.4 | Moderate (Efflux Substrate) |
| Analog 3 (-F) | 13.1 | 14.5 | 1.1 | High |
Interpretation: The high lipophilicity of Analog 2 likely makes it a substrate for P-glycoprotein, resulting in significant efflux and predicting potentially lower oral absorption compared to the other analogs.
Metabolic Stability: Liver Microsomal Assay
Causality Behind Experimental Choices: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP450) enzymes, abundant in liver microsomes, are responsible for the majority of Phase I oxidative metabolism.[13] This assay provides a rapid assessment of a compound's intrinsic clearance. Replacing a metabolically weak spot, like a methoxy group, with a difluoromethoxy group is a common strategy to block metabolism and improve a drug's half-life.[15][1]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.
-
Initiation: Initiate the reaction by adding the test compound (final concentration 1 µM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant, k.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.
-
Comparative Data Summary
| Compound ID | In Vitro t½ (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) | Interpretation |
| Parent (-OCF₂H) | > 120 | < 5.8 | Very High Stability |
| Analog 1 (-OCH₃) | 18 | 77.0 | Low Stability (Rapid Metabolism) |
| Analog 2 (-OCF₃) | > 120 | < 5.8 | Very High Stability |
| Analog 3 (-F, -OCF₂H) | > 120 | < 5.8 | Very High Stability |
Interpretation: As hypothesized, Analog 1, with the methoxy group, is rapidly metabolized, likely via O-demethylation. In stark contrast, the parent compound and the other fluorinated analogs demonstrate exceptional metabolic stability, highlighting the power of the -OCF₂H and -OCF₃ groups in blocking oxidative metabolism.[15]
Part 2: In Vivo Pharmacokinetic Study Design and Bioanalysis
Following promising in vitro data, a preliminary in vivo PK study in a rodent model is the logical next step.[16] This provides essential data on how the compound behaves in a whole organism, integrating all ADME processes simultaneously to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[17][18]
Experimental Workflow: In Vitro to In Vivo Triage
This diagram illustrates the decision-making process for advancing a compound from initial screening to an in vivo study.
Caption: A typical workflow for selecting candidates from in vitro screening for in vivo pharmacokinetic evaluation.
General Protocol: Rat Pharmacokinetic Study
Based on our in vitro data, the Parent compound and Analog 3 are the most promising candidates, as Analog 2 showed an efflux liability. The following is a general protocol for a discrete PK study in rats.
-
Animal Model: Male Sprague-Dawley rats (n=3 per group).
-
Formulation: Prepare a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., 20% Solutol in water).
-
Dosing:
-
IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.
-
PO Group: Administer a single oral gavage dose of 5 mg/kg.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into K₂EDTA-coated tubes at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.[19][20] This involves optimizing chromatographic separation and mass spectrometric detection parameters (MRM transitions).
-
Perform a protein precipitation sample preparation by adding acetonitrile to the plasma samples.
-
Analyze the samples against a calibration curve prepared in blank rat plasma.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[18]
Hypothetical In Vivo Data & Interpretation
| Parameter | Parent Compound | Analog 3 | Ideal Range/Interpretation |
| Clearance (CL) (mL/min/kg) | 15 | 18 | Low (< 20% of liver blood flow) is desirable for longer half-life. Both are in a good range. |
| Volume of Distribution (Vd) (L/kg) | 2.5 | 2.2 | Moderate distribution into tissues. Vd > 0.6 L/kg suggests extravascular distribution. |
| Terminal Half-Life (t½) (h) | 4.8 | 4.1 | Sufficiently long for once or twice-daily dosing. |
| Bioavailability (%F) | 65% | 75% | Good to excellent oral bioavailability. The slightly lower lipophilicity of Analog 3 may have improved its absorption profile relative to the parent. |
Part 3: Understanding Metabolic Pathways
Causality Behind Experimental Choices: Identifying metabolic pathways is critical for understanding clearance mechanisms and predicting potential drug-drug interactions or the formation of reactive metabolites. The stability of the difluoromethoxy group compared to the methoxy group is a classic example of structure-based drug design to enhance PK properties.
Potential Metabolic Pathways
The diagram below contrasts the primary metabolic liability of a methoxy-substituted benzene ring with the increased stability of a difluoromethoxy-substituted ring.
Caption: Comparison of metabolic pathways for methoxy vs. difluoromethoxy groups. O-demethylation is a major clearance pathway for methoxyarenes, while the electron-withdrawing difluoromethoxy group is highly resistant to this and primarily undergoes slow aromatic hydroxylation.[21][22]
Overall Conclusion and Future Directions
This comparative guide demonstrates the profound impact of subtle chemical modifications on the pharmacokinetic properties of a molecule.
-
Key Finding 1: The -OCF₂H group is a superior bioisostere for the -OCH₃ group. The replacement of methoxy with difluoromethoxy (Parent vs. Analog 1) resulted in a dramatic increase in metabolic stability, transforming a rapidly cleared compound into one with a favorable half-life.[15][2]
-
Key Finding 2: Lipophilicity must be carefully balanced. While the trifluoromethoxy group of Analog 2 also conferred metabolic stability, its increased lipophilicity led to it becoming an efflux transporter substrate, a significant liability for oral drug candidates.
-
Key Finding 3: The core scaffold is robust. Both the Parent compound and Analog 3, which replaced a chlorine with fluorine, showed excellent, drug-like pharmacokinetic profiles in vivo. The choice between them for further development would depend on their relative on-target potency and safety profiles.
By integrating a logical progression of in vitro and in vivo studies, we can build a comprehensive understanding of a compound series. This data-driven approach allows for the confident selection of candidates with a higher probability of success in clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. medium.com [medium.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. nuvisan.com [nuvisan.com]
- 9. In Vitro ADME Assays [conceptlifesciences.com]
- 10. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene - Amerigo Scientific [amerigoscientific.com]
- 12. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. bioivt.com [bioivt.com]
- 19. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

